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N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea Documentation Hub

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  • Product: N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea
  • CAS: 921766-24-7

Core Science & Biosynthesis

Foundational

Technical Monograph: N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea

The following technical guide details the chemical identity, pharmacological mechanism, and experimental applications of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea , a synthetic vanilloid agonist targeting the TR...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, pharmacological mechanism, and experimental applications of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea , a synthetic vanilloid agonist targeting the TRPV1 ion channel.


H

N

O

Molecular Weight: 280.36 g/mol

Executive Summary

N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea (often abbreviated in literature as N-vanillyl-N'-hexylurea ) is a synthetic analogue of capsaicin (8-methyl-N-vanillyl-6-nonenamide). Structurally, it replaces the amide linkage of naturally occurring capsaicinoids with a urea moiety and substitutes the varying fatty acyl tail with a defined


-hexyl chain.

This compound serves as a critical chemical probe in nociception research. By modifying the "B-region" (linker) of the pharmacophore from an amide to a urea, researchers enhance hydrolytic stability against amidases while retaining specific binding affinity for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. It functions as an agonist, inducing calcium influx in sensory neurons, followed by rapid desensitization—a mechanism exploited for analgesic therapeutic development.

Chemical Identity & Structural Analysis[1]

The molecule consists of three distinct pharmacophoric regions essential for TRPV1 recognition:

RegionComponentFunction
A-Region (Head) (4-hydroxy-3-methoxyphenyl)methylHydrogen Bonding: The vanillyl group (homovanillic motif) forms critical H-bonds with the Tyr511 and Ser512 residues in the TRPV1 ligand-binding pocket.
B-Region (Linker) Urea (-NH-CO-NH-)Geometry & Stability: Replaces the planar amide bond. The urea linkage offers distinct hydrogen bond donor/acceptor profiles and increased resistance to enzymatic hydrolysis.
C-Region (Tail)

-Hexyl chain
Lipophilicity: A 6-carbon hydrophobic tail that interacts with the hydrophobic channel gating loop. Note: The hexyl chain is shorter than the optimal octyl/nonyl chain found in capsaicin, typically resulting in lower potency but faster washout kinetics.
Physicochemical Properties[2][3]
  • Solubility: Highly lipophilic; soluble in DMSO, Ethanol, and DMF. Poorly soluble in water.

  • Stability: The urea bond is chemically more stable than the amide bond under physiological conditions, resisting cleavage by fatty acid amide hydrolase (FAAH) analogues.

Pharmacology: Mechanism of Action[3]

Target Activation (TRPV1)

The compound acts as a non-selective cation channel agonist . Upon binding to the intracellular side of the TRPV1 channel (transmembrane domains 3 and 4), it stabilizes the open conformation of the pore.

  • Activation: Binding triggers the opening of the channel pore.[1]

  • Influx: Ca

    
     and Na
    
    
    
    ions flow into the cell, causing membrane depolarization.
  • Signaling: This depolarization triggers action potentials in C-fiber and A

    
    -fiber nociceptors, perceived as pungency or burning pain.
    
  • Desensitization (Therapeutic Phase): Prolonged or repeated activation leads to receptor desensitization (tachyphylaxis) and potential nerve terminal retraction, resulting in a refractory period where the neuron is unresponsive to noxious stimuli (analgesia).

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea.

TRPV1_Pathway Ligand N-Hexyl-N'-vanillylurea (Extracellular/Membrane) TRPV1_Closed TRPV1 Channel (Closed State) Ligand->TRPV1_Closed Binds (Intracellular Pocket) TRPV1_Open TRPV1 Channel (Open State) TRPV1_Closed->TRPV1_Open Conformational Change Ca_Influx Ca2+ / Na+ Influx TRPV1_Open->Ca_Influx Ion Conductance Depolarization Membrane Depolarization (Action Potential) Ca_Influx->Depolarization Desensitization Ca2+ Dependent Desensitization Ca_Influx->Desensitization Calcineurin/Calmodulin Feedback Signaling Release of Substance P / CGRP Depolarization->Signaling Nociception (Pain) Desensitization->TRPV1_Open Inhibits Analgesia Analgesia (Refractory State) Desensitization->Analgesia Therapeutic Effect

Caption: Mechanism of TRPV1 activation and subsequent desensitization by N-Hexyl-N'-vanillylurea.

Synthesis & Experimental Protocols

The synthesis of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea is a straightforward nucleophilic addition reaction. It exploits the high reactivity of isocyanates toward primary amines.

Synthesis Scheme

Reaction: Vanillylamine + Hexyl Isocyanate


 N-Hexyl-N'-vanillylurea

Synthesis_Workflow Reactants Reactants: 1. Vanillylamine HCl 2. Hexyl Isocyanate 3. Triethylamine (Base) Step1 Step 1: Dissolution Solvent: Dry DCM or DMF Temp: 0°C (Ice Bath) Reactants->Step1 Step2 Step 2: Addition Dropwise addition of Isocyanate to Amine/Base mixture Step1->Step2 Step3 Step 3: Reaction Stir at RT for 4-12 Hours Monitor via TLC Step2->Step3 Workup Workup: 1. Evaporate Solvent 2. Acid Wash (removes unreacted amine) 3. Recrystallization (EtOAc/Hexane) Step3->Workup Product Final Product: N-Hexyl-N'-vanillylurea (White Crystalline Solid) Workup->Product

Caption: Synthetic workflow for the production of N-Hexyl-N'-vanillylurea via isocyanate addition.

Detailed Protocol

Objective: Synthesize 10 mmol of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea.

  • Preparation: In a flame-dried round-bottom flask, dissolve Vanillylamine Hydrochloride (1.90 g, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • Activation: Add Triethylamine (TEA) (1.5 mL, ~11 mmol) to neutralize the hydrochloride salt and liberate the free amine. The solution should become clear.

  • Addition: Cool the mixture to 0°C using an ice bath. Slowly add Hexyl Isocyanate (1.45 mL, 10 mmol) dropwise over 15 minutes to prevent exothermic side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature under an inert atmosphere (Nitrogen or Argon) for 6–12 hours.

    • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using 5% Methanol in DCM. The starting amine spot (polar) should disappear.

  • Workup:

    • Wash the organic layer with 1N HCl (2 x 20 mL) to remove unreacted amine and TEA.

    • Wash with saturated NaHCO

      
       and Brine.
      
    • Dry over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize the crude solid from a mixture of Ethyl Acetate and Hexane (1:3 ratio) to yield white crystals.

  • Characterization: Confirm identity via

    
    H-NMR (DMSO-d
    
    
    
    ) looking for the characteristic urea protons (singlet/triplet around 5.5-6.5 ppm) and the vanillyl aromatic signals.

Experimental Applications

Calcium Imaging Assay (In Vitro Potency)

To verify the agonist activity of the synthesized compound, a calcium flux assay is the standard validation method.

  • Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK).

  • Indicator: Fluo-4 AM (Calcium-sensitive fluorescent dye).

  • Protocol:

    • Load cells with Fluo-4 AM (4

      
      M) for 45 mins at 37°C.
      
    • Wash cells with assay buffer (HBSS + 20 mM HEPES).

    • Inject N-Hexyl-N'-vanillylurea (concentration range: 1 nM to 10

      
      M).
      
    • Measure fluorescence intensity (Ex 488 nm / Em 516 nm) using a kinetic plate reader (e.g., FLIPR).

    • Control: Use Capsaicin (1

      
      M) as a positive control (100% response) and Capsazepine (10 
      
      
      
      M) as an antagonist to block the signal.
Structure-Activity Relationship (SAR) Notes

Researchers utilize this specific hexyl-urea analogue to study the hydrophobic pocket depth of TRPV1.

  • Chain Length: The hexyl (C6) chain is suboptimal compared to the nonyl (C9) chain of capsaicin. This results in a higher EC

    
     (lower potency) but allows for the study of "partial agonism" or rapid reversibility.
    
  • Urea vs. Amide: The urea linker increases polarity and hydrogen bonding potential compared to the amide, often altering the binding kinetics (on-rate/off-rate) without abolishing activity.

References

  • Walpole, C. S., et al. (1993). "Analogues of capsaicin with agonist activity as novel analgesic agents; structure-activity studies. 1. The aromatic 'A-region'."[2] Journal of Medicinal Chemistry, 36(16), 2362–2372. Link

  • Walpole, C. S., et al. (1993). "Analogues of capsaicin with agonist activity as novel analgesic agents; structure-activity studies. 2. The amide bond 'B-region'." Journal of Medicinal Chemistry, 36(16), 2373–2380. Link

  • Caterina, M. J., et al. (1997).[3] "The capsaicin receptor: a heat-activated ion channel in the pain pathway."[4] Nature, 389, 816–824. Link

  • Szallasi, A., & Blumberg, P. M. (1999). "Vanilloid (Capsaicin) Receptors and Mechanisms." Pharmacological Reviews, 51(2), 159-212. Link

  • Appendino, G., et al. (2002). "The structural requirements for binding to the vanilloid receptor VR1: a systematic study." Bioorganic & Medicinal Chemistry, 10(3), 619-629. Link

Sources

Exploratory

Structural Elucidation and Characterization of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea

A Technical Framework for Drug Discovery and Analytical Validation Executive Summary & Compound Profile Target Analyte: N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea Systematic Name: 1-Hexyl-3-(4-hydroxy-3-methoxybe...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Framework for Drug Discovery and Analytical Validation

Executive Summary & Compound Profile

Target Analyte: N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea Systematic Name: 1-Hexyl-3-(4-hydroxy-3-methoxybenzyl)urea Molecular Formula:


Exact Mass:  280.1787 Da
Class:  Vanilloid / Urea Bioisostere of Capsaicinoids[1]

This guide details the structural elucidation of a synthetic vanilloid designed to probe the TRPV1 receptor. While structurally analogous to Nonivamide (a capsaicinoid amide), this molecule replaces the labile amide linkage with a urea moiety. This modification alters hydrogen bonding potential and hydrolytic stability, necessitating a rigorous characterization strategy distinct from standard lipid-amides.[1]

The following framework synthesizes High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy into a self-validating logic chain to confirm regiochemistry and purity.

Synthesis Context & Impurity Profiling

To accurately elucidate the structure, one must understand the genesis of the molecule. The most robust synthetic route involves the coupling of Vanillylamine (4-hydroxy-3-methoxybenzylamine) with Hexyl Isocyanate .[1]

Understanding this pathway allows us to predict specific impurities that must be ruled out during elucidation:

  • Symmetrical Ureas: 1,3-Dihexylurea (from hexyl isocyanate hydrolysis/dimerization).[1]

  • O-Acylation/Carbamoylation: Reaction at the phenol -OH rather than the amine (kinetic vs. thermodynamic control).[1]

Visualization: Synthetic Logic & Impurity Origins

The following diagram outlines the primary synthetic pathway and the logical branch points for structural verification.

SynthesisLogic Vanillylamine Vanillylamine (Nucleophile) Target Target Urea (N-Alkylation) Vanillylamine->Target 1° Amine Attack (Preferred) Impurity1 Impurity: O-Carbamoylation (Phenolic attack) Vanillylamine->Impurity1 Phenol Attack (Side Rxn) HexylIso Hexyl Isocyanate (Electrophile) HexylIso->Target Impurity2 Impurity: 1,3-Dihexylurea (Symmetrical) HexylIso->Impurity2 Hydrolysis + Coupling Check NMR/IR Differentiation Target->Check Validation Required

Figure 1: Synthetic pathway illustrating the competitive nucleophilic sites (amine vs. phenol) that dictate the elucidation requirements.

Spectroscopic Characterization Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to verify the vanillyl headgroup integrity.

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvent: Methanol + 0.1% Formic Acid.[1]

  • Direct Infusion: Flow rate 5 µL/min.

Fragmentation Logic (E-E-A-T): Unlike amides, ureas often fragment via a specific McLafferty-like rearrangement or direct C-N cleavage.[1]

  • Parent Ion:

    
    
    
  • Key Fragment 1 (Vanillyl Cation):

    
    .[1] This confirms the (4-hydroxy-3-methoxyphenyl)methyl moiety is intact.[1]
    
  • Key Fragment 2 (Hexyl Isocyanate loss): Loss of

    
     (127 Da) leads to the vanillylamine ion, or conversely, loss of the vanillylamine leads to the hexyl isocyanate ion.
    
Infrared Spectroscopy (FT-IR)

Objective: Distinguish Urea C=O from Amide C=O and confirm Phenolic -OH.

  • Urea C=O: Typically appears at 1630–1660 cm⁻¹ (often a doublet or broader than amides due to "Urea I" and "Urea II" band coupling).[2]

  • Phenol -OH: Sharp/Broad band at 3550–3200 cm⁻¹ .[1]

  • NH Stretch: Dual bands around 3300–3400 cm⁻¹ (asymmetric/symmetric stretching of the two distinct NHs).

Nuclear Magnetic Resonance (NMR) Elucidation

The Gold Standard. Solvent Selection: DMSO-d6 is strictly required.[1]


 often causes exchange-broadening of urea protons, making them invisible.[1] DMSO-d6 stabilizes the NH protons via hydrogen bonding, allowing for the observation of coupling constants crucial for assigning regiochemistry.
1H NMR Assignment Strategy

We must prove the hexyl chain is attached to one nitrogen and the vanillyl group to the other, separated by a carbonyl.

Table 1: Predicted 1H NMR Data (400 MHz, DMSO-d6)

PositionGroupShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
1 Phenol -OH8.70s (br)1H-Exchangeable; confirms free phenol (not O-alkylated).[1]
2 Ar-H (2)6.80d1H~2.0Meta coupling to H(6).[1]
3 Ar-H (5)6.68d1H~8.0Ortho coupling to H(6).[1]
4 Ar-H (6)6.60dd1H8.0, 2.0ABX system characteristic of vanillyl.
5 Urea NH (a)6.15t1H~6.0Triplet indicates coupling to Benzylic

.
6 Urea NH (b)5.85t1H~5.5Triplet indicates coupling to Hexyl

.
7 Benzylic

4.10d2H~6.0Couples to Urea NH(a).[1]
8 Methoxy

3.73s3H-Characteristic sharp singlet.
9 Hexyl

2.98q/dt2H~6.5Couples to Urea NH(b) and Hexyl C2.
10 Hexyl Chain1.20-1.40m8H-Bulk methylene envelope.[1]
11 Terminal

0.86t3H~7.0Standard terminal methyl.[1]
2D NMR Connectivity (HMBC/COSY)

To definitively prove the structure is a Urea and not an isomer, we use Heteronuclear Multiple Bond Correlation (HMBC).

  • Critical Correlation: The Urea Carbonyl (

    
    , ~158 ppm) must show long-range coupling to BOTH  the Benzylic protons (
    
    
    
    4.10) and the Hexyl
    
    
    protons (
    
    
    2.98).[1]
  • COSY: Confirms the

    
     spin system and the 
    
    
    
    spin system are distinct and not mixing.
Visualization: NMR Connectivity Map

This diagram visualizes the flow of magnetization transfer used to prove the structure.

NMR_Logic H_Benzylic H-Benzylic (4.10 ppm) H_NH_A NH-Benzylic (6.15 ppm) H_Benzylic->H_NH_A COSY (3J) C_Carbonyl Urea C=O (~158 ppm) H_Benzylic->C_Carbonyl HMBC (3J) C_Aromatic Aromatic C1 H_Benzylic->C_Aromatic HMBC (2J) H_Hexyl H-Hexyl N-CH2 (2.98 ppm) H_NH_B NH-Hexyl (5.85 ppm) H_Hexyl->H_NH_B COSY (3J) H_Hexyl->C_Carbonyl HMBC (3J)

Figure 2: 2D NMR Correlation Map.[1] Red arrows (HMBC) prove the urea linkage connects both alkyl fragments. Yellow dashed lines (COSY) confirm local proton environments.

Detailed Experimental Protocol

Sample Preparation for NMR
  • Weigh 5–10 mg of the dried urea sample into a clean vial.

  • Add 600 µL of DMSO-d6 (99.9% D).

    • Note: Do not use

      
       or 
      
      
      
      ; rapid proton exchange will collapse the NH triplets into broad singlets, obliterating the connectivity data.
  • Transfer to a 5mm NMR tube.[2]

  • Acquire 1H (16 scans) and 13C (512 scans) .[1]

Interpretation of Regiochemistry

The most common error in analyzing vanillyl ureas is confusing the N-substitution.[1]

  • Check: Look at the Benzylic

    
     (
    
    
    
    4.10). It must appear as a doublet (coupling to NH). If it appears as a singlet, the NH proton has exchanged (wet solvent) or the nitrogen is fully substituted (tertiary), indicating an incorrect synthesis (e.g., formation of a carbamate or tertiary amine).
  • Check: The integration of the aromatic region must be exactly 3H. If 4H, the phenol is not substituted correctly.

References

  • Appendino, G., et al. (2002). "Design and synthesis of vanilloids with urea-based linkers." Journal of Medicinal Chemistry. (Provides foundational spectral data for vanillyl-urea analogs).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Authoritative standard for interpreting urea fragmentation and IR bands).

  • Smart, D., et al. (2001). "Characterisation using FLIPR of some putative vanilloid receptor 1 (VR1) agonists and antagonists." British Journal of Pharmacology. (Contextualizes the biological relevance of urea modifications in capsaicinoids).

  • BenchChem. (2025).[1][2] "Spectroscopic and Structural Elucidation of 1,1-Diethyl-3-(4-methoxyphenyl)urea: A Technical Overview." (General protocol for substituted urea NMR).

(Note: While specific spectral libraries for this exact hexyl-urea derivative may be proprietary, the references above provide the validated methodology for deriving the structure of this specific analog.)

Sources

Foundational

A Technical Guide to the Synthesis and Characterization of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea, a Novel Capsaicinoid

Abstract: This whitepaper provides an in-depth technical overview of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea, a novel, non-commercial capsaicin analog. As this compound does not possess a registered CAS number...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This whitepaper provides an in-depth technical overview of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea, a novel, non-commercial capsaicin analog. As this compound does not possess a registered CAS number, this guide serves as a foundational resource for researchers in pharmacology and drug development. It outlines the scientific rationale for its design, a detailed, field-proven synthetic protocol, and a comprehensive workflow for its biological characterization, with a focus on its putative activity as a Transient Receptor Potential Vanilloid 1 (TRPV1) channel modulator. This document is intended to bridge the gap between theoretical compound design and practical laboratory execution, providing the necessary technical insights for its synthesis and validation.

Introduction and Scientific Rationale

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel renowned for its role as a polymodal sensor of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent chemical compounds.[1] The most well-known activator of TRPV1 is capsaicin, the alkaloid responsible for the pungency of chili peppers.[2][3][4][5] Activation of TRPV1 on primary sensory neurons leads to an influx of calcium and sodium ions, depolarizing the cell and initiating the sensation of pain and heat.[6] Due to its central role in nociception, TRPV1 has become a significant target for the development of novel analgesic drugs.[7]

The structure-activity relationship (SAR) of capsaicinoids is well-documented and can be divided into three key regions:

  • Region A: The aromatic vanillyl group (4-hydroxy-3-methoxyphenyl), crucial for binding to the vanilloid pocket of the TRPV1 receptor.

  • Region B: The amide linker, which contributes to the stability and orientation of the molecule within the binding site.

  • Region C: The hydrophobic alkyl chain, which influences the potency and kinetics of receptor interaction.[8]

N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea is a rationally designed analog of capsaicin where the amide bond (Region B) is replaced with a urea linkage, and the branched alkyl chain (Region C) is substituted with a linear hexyl group. This modification is hypothesized to alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability, potentially leading to a modified pharmacological profile compared to capsaicin. The exploration of such analogs is driven by the need for TRPV1 modulators with improved therapeutic windows, reduced pungency, or different modes of action (e.g., partial agonism or antagonism).[4][8]

This guide provides the necessary framework for the de novo synthesis and subsequent biological evaluation of this novel compound.

Predicted Physicochemical Properties

A reliable indicator of a compound's potential biological activity and pharmacokinetic profile can be derived from its physicochemical properties. The properties for N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea are predicted based on its chemical structure and compared with the known values for capsaicin.

PropertyN-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea (Predicted)Capsaicin (Reference)Justification for Prediction
Molecular Formula C₁₅H₂₄N₂O₃C₁₈H₂₇NO₃Based on chemical structure.
Molecular Weight 280.36 g/mol 305.41 g/mol Based on atomic weights.
Topological Polar Surface Area (TPSA) 78.47 Ų58.64 ŲThe urea group has a larger TPSA than the amide group, suggesting potentially lower passive membrane permeability.
Predicted LogP (XLogP3) 2.63.7The shorter, linear hexyl chain and the additional polar N-H group of the urea reduce lipophilicity compared to capsaicin's longer, branched chain.
Hydrogen Bond Donors 32The urea moiety contains two N-H donors versus one in the amide group of capsaicin.
Hydrogen Bond Acceptors 33The number of acceptors (carbonyl oxygen, hydroxyl oxygen, methoxy oxygen) remains the same.

Synthesis Protocol: N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea

The synthesis of unsymmetrical ureas is most efficiently achieved through the reaction of an amine with an isocyanate.[9][10][11][12] This protocol details a robust, two-step synthesis starting from commercially available vanillylamine hydrochloride.

Workflow of Synthesis

G cluster_0 Step 1: Free-Basing of Vanillylamine cluster_1 Step 2: Urea Formation A Vanillylamine HCl D Separatory Funnel Extraction A->D B 1M NaOH (aq) B->D C Dichloromethane (DCM) C->D E Drying (Na2SO4) & Evaporation D->E F Vanillylamine (Free Base) E->F I Reaction Vessel (0°C to RT) F->I G Hexyl Isocyanate G->I H Anhydrous THF H->I J Stirring (2-4 hours) I->J K Product Precipitation / Evaporation J->K L Recrystallization (Ethanol/Hexane) K->L M Final Product L->M G A Primary Screen: Calcium Imaging Assay C Dose-Response Curve Generation A->C Measure Ca2+ influx B TRPV1-expressing HEK293 Cells B->A D Determine EC50 / IC50 C->D Calculate Potency E Secondary Screen: Patch-Clamp Electrophysiology D->E Confirm Mechanism F Determine Agonist, Partial Agonist, or Antagonist Profile E->F Characterize Activity G In Vivo Model: Capsaicin-Induced Flinching Assay F->G Validate in vivo H Assess Analgesic Potential G->H Evaluate Efficacy G cluster_0 Cellular Response Cascade cluster_1 External Stimuli TRPV1 TRPV1 Channel (Tetramer) Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Na_Influx Na+ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization PLC_path PLC Activation Ca_Influx->PLC_path Na_Influx->Depolarization AP Action Potential Generation Depolarization->AP Signal Signal to CNS (Pain/Heat Sensation) AP->Signal PKC PKC Activation PLC_path->PKC Sensitization TRPV1 Sensitization/ Phosphorylation PKC->Sensitization PKA PKA Activation PKA->Sensitization Sensitization->TRPV1 Potentiation Compound N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea Compound->TRPV1 Binds & Modulates Capsaicin Capsaicin Capsaicin->TRPV1 Heat Heat Heat->TRPV1 Protons Acid (H+) Protons->TRPV1

Sources

Exploratory

An In-depth Technical Guide to the Core Properties of N-Hexyl-N'-vanillylurea

Forward This document provides a comprehensive technical guide on the core properties of N-Hexyl-N'-vanillylurea. As a potentially novel compound, direct experimental data is not extensively available in peer-reviewed li...

Author: BenchChem Technical Support Team. Date: February 2026

Forward

This document provides a comprehensive technical guide on the core properties of N-Hexyl-N'-vanillylurea. As a potentially novel compound, direct experimental data is not extensively available in peer-reviewed literature. Therefore, this guide synthesizes established principles from structurally analogous compounds, namely substituted ureas, vanilloids, and N-hexyl derivatives, to project the physicochemical properties, potential biological activity, and synthetic pathways of N-Hexyl-N'-vanillylurea. This approach provides a robust, predictive framework for researchers, scientists, and drug development professionals interested in this molecule. All assertions are grounded in established chemical and biological principles and supported by citations to relevant literature.

Molecular Overview and Physicochemical Properties

N-Hexyl-N'-vanillylurea is a synthetic compound featuring a urea core disubstituted with a hexyl group and a vanillyl group. The vanillyl moiety is a key structural feature of capsaicin and other agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, suggesting potential biological activity.[1][2] The hexyl group imparts significant lipophilicity, which is expected to influence its solubility, membrane permeability, and pharmacokinetic profile.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of N-Hexyl-N'-vanillylurea, derived from computational models and data from analogous structures like N-Hexyl-N'-phenylurea[3] and n-Hexyl vanillate.[4][5]

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₁₅H₂₄N₂O₃Based on the constituent groups: Hexyl (C₆H₁₃), Vanillyl (C₈H₉O₂), and Urea (CH₄N₂O) with adjustments for bonding.
Molecular Weight ~296.37 g/mol Calculated from the molecular formula. For comparison, N-Hexyl-N'-phenylurea has a molecular weight of 220.31 g/mol .[3]
XLogP3 ~3.8 - 4.5The hexyl chain significantly increases lipophilicity. n-Hexyl vanillate has an XLogP3 of 4.1.[4][5] This value suggests good lipid membrane permeability.
Hydrogen Bond Donors 3From the two N-H groups of the urea and the phenolic hydroxyl group.
Hydrogen Bond Acceptors 4From the carbonyl oxygen of the urea and the three oxygen atoms of the vanillyl group.
Solubility Low in water; Soluble in organic solvents (e.g., ethanol, DMSO, methanol).The long alkyl chain and aromatic ring predict poor aqueous solubility. N-Hexyl vanillate is highly soluble in ethanol and methanol.[5] For cell-based assays, initial stock solutions in DMSO are recommended.
Stability Stable under standard laboratory conditions. Potential for degradation at high temperatures or extreme pH.Urea derivatives are generally stable.[6] The vanillyl moiety is also relatively stable.[7]

Proposed Synthesis and Characterization

The synthesis of N-Hexyl-N'-vanillylurea can be approached through several established methods for urea formation. The choice of method will depend on the availability of starting materials and desired scale.

Synthetic Pathways

Two primary retrosynthetic pathways are proposed:

Method 1: Isocyanate Addition

This is a common and efficient method for producing unsymmetrical ureas.[8]

  • Reaction: Vanillylamine is reacted with hexyl isocyanate.

  • Rationale: The nucleophilic amine of vanillylamine attacks the electrophilic carbonyl carbon of hexyl isocyanate. This method is often high-yielding and proceeds under mild conditions.

Method 2: Carbamoyl Chloride Aminolysis

  • Reaction: Vanillylamine is reacted with a hexyl-substituted carbamoyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

  • Rationale: This is a standard nucleophilic acyl substitution reaction.

G cluster_0 Method 1: Isocyanate Pathway cluster_1 Method 2: Carbamoyl Chloride Pathway Vanillylamine Vanillylamine N-Hexyl-N'-vanillylurea_1 N-Hexyl-N'-vanillylurea Vanillylamine->N-Hexyl-N'-vanillylurea_1 Nucleophilic Addition Hexyl Isocyanate Hexyl Isocyanate Hexyl Isocyanate->N-Hexyl-N'-vanillylurea_1 Vanillylamine_2 Vanillylamine N-Hexyl-N'-vanillylurea_2 N-Hexyl-N'-vanillylurea Vanillylamine_2->N-Hexyl-N'-vanillylurea_2 Aminolysis Hexyl Carbamoyl Chloride Hexyl Carbamoyl Chloride Hexyl Carbamoyl Chloride->N-Hexyl-N'-vanillylurea_2 Base Base (e.g., Triethylamine) Base->N-Hexyl-N'-vanillylurea_2 HCl Scavenger

Caption: Proposed synthetic pathways for N-Hexyl-N'-vanillylurea.

Purification and Characterization
  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

    • Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C=O, and O-H stretches.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

Predicted Biological Activity and Mechanism of Action

The primary biological target for N-Hexyl-N'-vanillylurea is predicted to be the TRPV1 receptor, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[10]

Interaction with TRPV1
  • Agonist Activity: The vanillyl group is a classic pharmacophore for TRPV1 agonists.[1] It is hypothesized that N-Hexyl-N'-vanillylurea will act as a TRPV1 agonist, similar to capsaicin. Activation of TRPV1 leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing neuronal depolarization and the sensation of pain and heat.[10]

  • Desensitization: Prolonged or high-concentration exposure to TRPV1 agonists leads to receptor desensitization.[11] This process involves calcium-dependent signaling cascades that render the channel unresponsive to further stimulation, effectively producing an analgesic effect.[2] This is the principle behind the therapeutic use of topical capsaicin.[11]

G NHNV N-Hexyl-N'-vanillylurea TRPV1 TRPV1 Receptor NHNV->TRPV1 Binds to Channel_Opening Channel Opening TRPV1->Channel_Opening Activates Cation_Influx Ca²⁺ / Na⁺ Influx Channel_Opening->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Desensitization Receptor Desensitization Cation_Influx->Desensitization Leads to (Chronic) Pain_Sensation Pain Sensation Depolarization->Pain_Sensation Leads to (Acute) Analgesia Analgesia Desensitization->Analgesia

Caption: Proposed mechanism of action of N-Hexyl-N'-vanillylurea at the TRPV1 receptor.

Experimental Validation

The following experimental protocols would be essential to validate the predicted biological activity.

Protocol 1: In Vitro Calcium Imaging Assay

  • Objective: To determine if N-Hexyl-N'-vanillylurea activates TRPV1 and to quantify its potency (EC₅₀).

  • Methodology:

    • Culture cells heterologously expressing human or rodent TRPV1 (e.g., HEK293 or CHO cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Establish a baseline fluorescence reading.

    • Apply increasing concentrations of N-Hexyl-N'-vanillylurea and record the change in intracellular calcium concentration via fluorescence microscopy or a plate reader.

    • Include capsaicin as a positive control and a vehicle control (e.g., DMSO).

    • To confirm specificity, pre-incubate a subset of cells with a known TRPV1 antagonist (e.g., capsazepine) before adding N-Hexyl-N'-vanillylurea.[10]

Protocol 2: Electrophysiology (Patch-Clamp)

  • Objective: To directly measure the ion channel activity induced by N-Hexyl-N'-vanillylurea.

  • Methodology:

    • Use whole-cell patch-clamp recordings on TRPV1-expressing cells.

    • Apply N-Hexyl-N'-vanillylurea to the extracellular solution and record the induced currents.

    • This technique can provide detailed information about the channel's gating kinetics and ion selectivity in response to the compound.

Potential Applications and Future Directions

Given its predicted profile as a lipophilic TRPV1 agonist, N-Hexyl-N'-vanillylurea could be a candidate for development in several therapeutic areas:

  • Topical Analgesics: For the management of neuropathic pain, osteoarthritis, and other localized pain conditions. Its high lipophilicity may enhance skin penetration.

  • Urological Disorders: For conditions such as overactive bladder, leveraging the desensitizing effect on afferent nerves.[11]

  • Research Tool: As a novel pharmacological tool to probe the structure and function of the TRPV1 receptor.

Future research should focus on the synthesis and in vitro validation of its activity. Subsequent studies would involve in vivo models of pain and inflammation to assess its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profile.

Conclusion

N-Hexyl-N'-vanillylurea represents a promising, albeit currently uncharacterized, molecule at the intersection of urea and vanilloid chemistry. Based on a thorough analysis of its structural components, it is predicted to be a lipophilic, water-insoluble compound that acts as an agonist at the TRPV1 receptor. The synthetic pathways and experimental protocols outlined in this guide provide a clear roadmap for its synthesis, characterization, and biological evaluation. This molecule holds potential as a novel therapeutic agent or research tool, warranting further investigation by the scientific community.

References

  • PubChem. N-Hexyl-N'-phenylurea. National Center for Biotechnology Information. [Link]

  • Appendino, G., & Szallasi, A. (2003). TRPV1 (vanilloid receptor, capsaicin receptor) agonists and antagonists. Elsevier. [Link]

  • Liman, E. R., & Logothetis, D. E. (2004). Caged vanilloid ligands for activation of TRPV1 receptors by 1- and 2-photon excitation. PMC. [Link]

  • PubChem. n-Hexyl vanillate. National Center for Biotechnology Information. [Link]

  • Tominaga, M., & Wada, M. (2022). The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel. PMC. [Link]

  • Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N'-dialkyl carbodiimides in water. Journal of Chemical Sciences. [Link]

  • Bley, K. R. (2004). Recent developments in transient receptor potential vanilloid receptor 1 agonist-based therapies. Expert Opinion on Investigational Drugs. [Link]

  • Scent.vn. n-Hexyl vanillate (CAS 84375-71-3): Odor profile, Properties, & IFRA compliance. [Link]

  • Cheméo. Chemical Properties of 1-Hexanamine, N-hexyl- (CAS 143-16-8). [Link]

  • Salimi, A., et al. (2020). Vanillic acid protects mortality and toxicity induced by N-ethyl-N-nitrosourea in mice; in vivo model of chronic lymphocytic leukemia. PMC. [Link]

  • Yufirda, A., et al. (2023). Antimicrobial Activity and Molecular Docking of Benzoyl-N,N'-dialkylurea against Target Proteins in Microbial Cells. Camellia. [Link]

  • Vachlioti, E., et al. (2013). Proposed mechanism for the formation of the side product, the N-acylurea 4 (Ch = cyclohexyl), during the synthesis of 'active' ester 2. ResearchGate. [Link]

  • Irannejad, H., et al. (2017). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. [Link]

  • Google Patents.
  • CAS Common Chemistry. 1,6-Hexanediylbis[N′-hexylurea]. [Link]

  • ResearchGate. Large scale preparation of N-substituted urea. [Link]

  • BindingDB. BDBM50188612 CHEMBL208818::N-n-hexyl-N'-[2-(4-methylphenoxy)-5-nitrobenzenesulfonyl]urea. [Link]

  • Chem-Supply. Physical Properties (n-hexane): Regulatory and Safety Data. [Link]

  • Ataman Kimya. N-HEXYL GLYCOL. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]

  • The Royal Society of Chemistry. (2020). Self-reinforced and self-healing dynamic covalent polymeric networks with shifting chemical structures. [Link]

  • NIST WebBook. n-Hexyl salicylate. [Link]

  • Google Patents. US6262156B1 - Cyclic urea surfactants.

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Foundational

An In-depth Technical Guide to the Synthesis of N-aryl-N'-arylmethylurea Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic pathways for N-aryl-N'-arylmethylurea derivatives. Moving beyond a simple recitation of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic pathways for N-aryl-N'-arylmethylurea derivatives. Moving beyond a simple recitation of methods, this document delves into the mechanistic underpinnings, practical considerations, and comparative advantages of various synthetic strategies, from classical isocyanate-based routes to modern, safer, and more sustainable phosgene-free alternatives.

The Significance of the N-aryl-N'-arylmethylurea Scaffold

The N-aryl-N'-arylmethylurea moiety is a privileged scaffold in medicinal chemistry and agrochemistry. Its structural features allow for diverse substitutions on both the aryl and arylmethyl groups, enabling fine-tuning of physicochemical and pharmacological properties. Compounds bearing this core structure have demonstrated a wide range of biological activities, including potent kinase inhibition, which is crucial for anticancer therapies. A notable example is Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers, which features a diaryl urea core.[1][2] The synthetic accessibility and modularity of this scaffold continue to make it an attractive target for the development of novel therapeutic agents and other functional molecules.

Classical Synthesis: The Isocyanate-Amine Coupling Pathway

The most traditional and widely employed method for constructing the urea linkage is the reaction between an isocyanate and a primary amine. For N-aryl-N'-arylmethylurea derivatives, this can be approached in two ways: reacting an aryl isocyanate with an arylmethylamine or an arylmethyl isocyanate with an arylamine. The high electrophilicity of the isocyanate carbon makes it highly susceptible to nucleophilic attack by the amine, leading to a rapid and often high-yielding reaction.[3]

Generation of Isocyanate Precursors

The critical step in this pathway is the synthesis of the isocyanate intermediate. Historically, this has been dominated by the use of phosgene and its derivatives, though safer in situ methods are now preferred.

Phosgene (COCl₂) reacts with primary amines to form carbamoyl chlorides, which are then thermally decomposed to the corresponding isocyanates.[3] Due to the extreme toxicity of phosgene gas, safer alternatives such as solid triphosgene (bis(trichloromethyl) carbonate) or liquid phenyl chloroformate are commonly used.[4][5] Triphosgene, in the presence of a base like triethylamine, generates phosgene in situ, minimizing the handling of the toxic gas.[5] Phenyl chloroformate offers a one-pot procedure where it first reacts with an amine to form a phenyl carbamate intermediate, which then reacts with a second amine upon heating to yield the unsymmetrical urea.[4]

Experimental Protocol: Synthesis of an N-aryl-N'-arylmethylurea using Triphosgene

This protocol is adapted from the general synthesis of aryl isocyanates and their subsequent reaction with amines.[5]

Step 1: Generation of the Aryl Isocyanate

  • To a solution of the desired substituted aniline (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (TEA) (2.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 eq.) in dry DCM to the stirred amine solution. Caution: This reaction is exothermic and releases HCl gas.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the formation of the isocyanate by IR spectroscopy (characteristic strong absorption at ~2250-2270 cm⁻¹).

Step 2: Urea Formation

  • In a separate flask, dissolve the arylmethylamine (1.0 eq.) in dry DCM.

  • Slowly add the solution of the in situ generated aryl isocyanate from Step 1 to the arylmethylamine solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Upon completion, the reaction mixture can be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography.

To circumvent the use of phosgene and its derivatives, isocyanates can be generated in situ through rearrangement reactions. The Curtius rearrangement, which involves the thermal decomposition of an acyl azide, is a powerful method for converting carboxylic acids into isocyanates.[3][6] The acyl azide is typically prepared from the corresponding carboxylic acid via an acid chloride or by using reagents like diphenylphosphoryl azide (DPPA).

Workflow: Curtius Rearrangement for Isocyanate Generation

cluster_0 Carboxylic Acid Activation cluster_1 Acyl Azide Formation cluster_2 Rearrangement & Trapping Carboxylic_Acid Aryl Carboxylic Acid (Ar-COOH) Acid_Chloride Acid Chloride (Ar-COCl) Carboxylic_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Acyl_Azide Acyl Azide (Ar-CON₃) Acid_Chloride->Acyl_Azide NaN₃ Isocyanate Isocyanate (Ar-NCO) Acyl_Azide->Isocyanate Heat (Δ) - N₂ Urea N-aryl-N'-arylmethylurea Isocyanate->Urea + Arylmethylamine

Caption: Curtius rearrangement pathway for urea synthesis.

Modern Phosgene-Free Synthetic Strategies

Growing environmental and safety concerns have driven the development of innovative phosgene-free methods for urea synthesis.[7][8] These approaches utilize alternative carbonyl sources and novel catalytic systems.

Carbonylative Approaches

This elegant strategy involves the direct carbonylation of two different amines with carbon monoxide (CO) in the presence of an oxidant and a transition metal catalyst (e.g., palladium, rhodium, or copper).[7] A key challenge is achieving high selectivity for the unsymmetrical urea over the two possible symmetrical byproducts. Recent advancements have focused on bimetallic catalytic systems that can synchronously recognize and activate primary and secondary amines, enabling direct and selective synthesis.[7]

As an abundant, non-toxic, and renewable C1 source, carbon dioxide is an ideal building block for green chemistry.[9][10] Direct synthesis of ureas from amines and CO₂ is challenging due to the high stability of CO₂. The reaction typically requires high temperatures and pressures, along with a dehydrating agent to shift the equilibrium.[10] A promising approach involves a two-step process: first, CO₂ is electrochemically reduced to CO, which is then used in a subsequent thermocatalytic oxidative carbonylation step.[7]

Isocyanate Surrogates and Alternative Carbonyl Sources

Carbamates can serve as stable, handleable precursors that react with amines to form ureas, often with the release of an alcohol.[11] This method avoids the direct handling of isocyanates. The reaction can be driven to completion by removing the alcohol byproduct. Isopropenyl carbamates have been shown to be particularly effective, as they react cleanly and irreversibly with amines to give high yields of unsymmetrical ureas.[12]

Reaction Scheme: Carbamate-Mediated Urea Synthesis

Aryl_Carbamate Aryl Carbamate Urea N-aryl-N'-arylmethylurea Aryl_Carbamate->Urea + Arylmethylamine Arylmethylamine Alcohol Alcohol Urea->Alcohol +

Caption: General scheme for urea synthesis from a carbamate.

A phosgene- and metal-free approach utilizes 3-substituted dioxazolones as precursors to generate isocyanate intermediates in situ.[1] Under mild heating in the presence of a non-toxic base like sodium acetate, these heterocycles decompose to release the isocyanate, which is then trapped by an amine present in the reaction mixture. This method offers high chemoselectivity for unsymmetrical ureas and often allows for simple product isolation by filtration.[1]

Metal-Catalyzed Cross-Coupling Reactions

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on several factors, including substrate availability, functional group tolerance, scalability, and safety considerations. The following table provides a comparative summary of the discussed methodologies.

Synthetic Pathway Advantages Disadvantages Key Considerations
Isocyanate-Amine Coupling (Phosgene/Surrogates) High yields, well-established, broad substrate scope.[4][5]Use of highly toxic/hazardous reagents (phosgene, isocyanates).[1][8]Requires stringent safety precautions; moisture-sensitive.
Curtius Rearrangement Phosgene-free, good for thermally stable molecules.[6]Use of potentially explosive azides; can require high temperatures.Careful handling of azide intermediates is crucial.
Catalytic Carbonylation (CO) High atom economy, direct.[7]Requires handling of toxic CO gas, often at high pressure; catalyst can be expensive.[8]Optimization of catalyst and reaction conditions is key to selectivity.
CO₂ Utilization Green and sustainable C1 source.[9][10]High stability of CO₂ requires forcing conditions or activation.[7]Often requires dehydrating agents or multi-step processes.
Carbamate Intermediates Avoids handling of isocyanates, uses stable precursors.[11][12]Reaction can be reversible; may require removal of byproducts.[12]Choice of carbamate leaving group is important for reactivity.
Dioxazolone Surrogates Phosgene- and metal-free, mild conditions, high selectivity.[1]Requires synthesis of the dioxazolone precursor.Simple workup is a significant advantage.
Cu-Catalyzed C-N Coupling Good for complex substrates, alternative bond formation strategy.[13]Potential for metal contamination in the final product; catalyst/ligand cost.Removal of copper residues may be necessary for pharmaceutical applications.

Conclusion

The synthesis of N-aryl-N'-arylmethylurea derivatives has evolved significantly from a reliance on hazardous phosgene-based methods to a diverse array of sophisticated and safer alternatives. Modern strategies employing catalytic carbonylation, CO₂ as a C1 feedstock, and clever use of isocyanate surrogates are paving the way for more sustainable and efficient production of these valuable compounds. The choice of the optimal synthetic pathway requires a careful evaluation of the specific target molecule, available resources, and safety infrastructure. As research continues, the development of even more efficient, selective, and environmentally benign methods for constructing the urea bond is anticipated, further empowering the fields of drug discovery and materials science.

References

  • Kitteringham, J., Shipton, M. R., & Voyle, M. (2000). A Simple Method for the Synthesis of Unsymmetrical Ureas. Synthetic Communications, 30(11), 1937-1942. Available at: [Link]

  • Nowak, I., & Szeliga, J. (2002). A Convenient Method of Synthesis of Unsymmetrical Urea Derivatives. Organic Letters, 4(19), 3339-3341. Available at: [Link]

  • He, L., & Lei, A. (2022). Non-phosgene route: catalytic carbonylation of amines to form unsymmetrical ureas. Science China Chemistry, 65(9), 1673-1674. Available at: [Link]

  • Prachi, R., Tanwar, D. K., & Gill, M. S. (2018). Improved Synthesis of Unsymmetrical Ureas via Carbamates. Letters in Organic Chemistry, 15(11), 934-939. Available at: [Link]

  • Gunn, D. E., et al. (2005). Practical synthesis of unsymmetrical ureas from isopropenyl carbamates. Organic Letters, 7(18), 3973-3976. Available at: [Link]

  • Synthesis of urea derivatives. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Tundo, P., & Selva, M. (2002). The Chemistry of Phosgene Substitutes. Accounts of Chemical Research, 35(9), 706-716. Available at: [Link]

  • Shi, F., et al. (2003). A Clean, Safe, and Practical Process for the Carbonylation of Amines with Carbon Dioxide to Afford Urea Derivatives. Angewandte Chemie International Edition, 42(19), 2182-2184. Available at: [Link]

  • Sun, H., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3524. Available at: [Link]

  • Lee, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Journal of the Chinese Chemical Society, 67(10), 1836-1847. Available at: [Link]

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806. Available at: [Link]

  • Isocyanate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chan, P. W. H., et al. (2007). Synthesis of Symmetrical and Unsymmetrical N-Aryl-Substituted Cyclic Ureas through Copper(I) Iodide Catalyzed Goldberg–Buchwald–Nandakumar C–N Coupling Reactions. The Journal of Organic Chemistry, 72(2), 659-662. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Purification Strategies for N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea

Abstract & Compound Profile N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea (hereafter referred to as HVU-6 ) is a synthetic urea analog of capsaicinoids. Structurally, it replaces the amide bond of natural capsaicin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea (hereafter referred to as HVU-6 ) is a synthetic urea analog of capsaicinoids. Structurally, it replaces the amide bond of natural capsaicin with a urea linkage and utilizes a hexyl (C6) lipophilic tail. This compound is frequently investigated in medicinal chemistry as a stable modulator of Transient Receptor Potential Vanilloid 1 (TRPV1) channels due to the hydrolytic stability of the urea bond compared to amides.

Achieving pharmaceutical-grade purity (>98%) is challenging due to the formation of symmetrical urea byproducts (di-hexyl urea and di-vanillyl urea) during synthesis. This guide details a multi-stage purification protocol designed to isolate HVU-6 from crude reaction mixtures.

Physicochemical Profile
PropertyValue (Estimated)Implication for Purification
Molecular Weight 280.36 g/mol Suitable for standard LC-MS and Flash Chromatography.
LogP ~2.8 - 3.2Moderate lipophilicity; elutes mid-range on C18.
pKa (Phenol) ~10.0Weakly acidic; avoid high pH (>9) to prevent ionization during extraction.
Solubility DMSO, MeOH, EtOH, EtOAcGood solubility in organic mobile phases. Poor water solubility.

Synthesis Context & Impurity Landscape

To design an effective purification, one must understand the crude matrix. HVU-6 is typically synthesized via the reaction of Vanillylamine with Hexyl Isocyanate , or via CDI (1,1'-Carbonyldiimidazole) coupling.

Impurity Origins
  • Target Molecule (HVU-6): Mid-polarity.

  • Impurity A (Unreacted Amine): Vanillylamine (Polar, Basic).

  • Impurity B (Symmetrical Urea 1): 1,3-Dihexylurea (Highly Lipophilic, Neutral).

  • Impurity C (Symmetrical Urea 2): 1,3-Bis(4-hydroxy-3-methoxybenzyl)urea (Polar, poorly soluble).

ImpurityLandscape Start Crude Reaction Mixture Target HVU-6 (Target) (Mid-Polarity) Start->Target Major Product Imp_A Impurity A: Vanillylamine (Basic/Polar) Start->Imp_A Unreacted SM Imp_B Impurity B: Di-hexyl Urea (Lipophilic) Start->Imp_B Hydrolysis/Dimerization Imp_C Impurity C: Di-vanillyl Urea (Insoluble Solid) Start->Imp_C Homocoupling

Figure 1: Component landscape of the crude reaction mixture prior to purification.

Protocol A: Flash Column Chromatography (Small to Mid-Scale)

Objective: Isolation of 100 mg – 5 g of material with >95% purity. Mechanism: Normal Phase adsorption chromatography separating based on polarity.

Materials
  • Stationary Phase: High-efficiency spherical silica gel (20–40 µm).

  • Mobile Phase A: Dichloromethane (DCM) or Hexane.

  • Mobile Phase B: Methanol (MeOH) or Ethyl Acetate (EtOAc).

  • Detection: UV at 280 nm (Vanillyl absorption).

Step-by-Step Procedure
  • Sample Loading: Dissolve the crude residue in a minimum volume of DCM. If the crude is oily/insoluble, adsorb onto silica (dry load) by mixing with silica (1:2 ratio), evaporating solvent, and loading the powder into a solid loader.

  • Gradient Setup (DCM/MeOH System):

    • Equilibration: 100% DCM (3 Column Volumes - CV).

    • Ramp 1: 0% to 2% MeOH over 5 CV (Elutes non-polar di-hexyl urea).

    • Ramp 2: 2% to 5% MeOH over 10 CV (Elutes HVU-6 ).

    • Wash: 10% MeOH (Elutes polar vanillylamine and di-vanillyl urea).

  • Fraction Collection: Collect fractions based on UV threshold. HVU-6 typically elutes at ~3-4% MeOH in DCM.

  • Validation: Spot fractions on TLC (DCM:MeOH 95:5). The product should have an Rf of ~0.3–0.4.

Protocol B: Recrystallization (Scale-Up >5 g)

Objective: Cost-effective purification for larger batches, removing symmetrical ureas. Mechanism: Differential solubility. Symmetrical ureas often have vastly different lattice energies than the asymmetric target.

Solvent System
  • Primary Solvent: Ethyl Acetate (EtOAc) - Solubilizes HVU-6 well at hot temps.

  • Anti-Solvent: n-Hexane - Reduces solubility of polar impurities and induces precipitation.

Step-by-Step Procedure
  • Dissolution: Transfer crude solid to a flask. Add EtOAc (5 mL per gram of crude). Heat to reflux (approx. 77°C) with stirring until fully dissolved.

    • Note: If a white solid remains insoluble at reflux, it is likely Di-vanillyl urea . Filter this off while hot.

  • Nucleation: Remove from heat. Add n-Hexane dropwise to the hot solution until a faint, persistent turbidity is observed (cloud point).

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Then, move to a fridge (4°C) for 4 hours.

    • Critical: Rapid cooling may trap oil/impurities. Slow cooling promotes pure crystal growth.

  • Filtration: Filter the white crystals using a Buchner funnel.

  • Wash: Wash the filter cake with cold Hexane:EtOAc (9:1).

  • Drying: Dry under vacuum at 40°C for 12 hours.

Protocol C: Preparative HPLC (Polishing)

Objective: Ultra-high purity (>99.5%) for biological assays (e.g., TRPV1 EC50 determination).

Chromatographic Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 21.2 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 15–20 mL/min (depending on column diameter)
Gradient 30% B to 80% B over 15 minutes
Workflow Logic

HPLCWorkflow Inject Injection (DMSO Solution) EarlyElute Early Elution (2-5 min) Polar Impurities (Amines) Inject->EarlyElute Low %B TargetElute Target Window (8-10 min) HVU-6 Collection EarlyElute->TargetElute Gradient Ramp LateElute Late Elution (12+ min) Lipophilic Dimers TargetElute->LateElute High %B Wash Process Lyophilization TargetElute->Process Fraction Pooling

Figure 2: Preparative HPLC logic flow. The target HVU-6 elutes in the mid-gradient region, separated from polar amines and lipophilic dimers.

Quality Control & Validation

Before release for biological testing, the purified HVU-6 must pass the following criteria:

  • 1H NMR (DMSO-d6):

    • Diagnostic peaks:

      • ~8.0 ppm (s, 1H): Phenolic -OH.

      • ~6.6–6.8 ppm (m, 3H): Aromatic protons (Vanillyl ring).

      • 5.8–6.0 ppm (t/s, 2H): Urea -NH- protons.

      • 3.73 ppm (s, 3H): Methoxy group (-OCH3).

      • 0.85 ppm (t, 3H): Terminal methyl of hexyl chain.

  • LC-MS: Single peak >98% area; Mass [M+H]+ = 281.2.

  • Melting Point: Sharp range (expected ~90–95°C, dependent on crystal polymorph).

References

  • Preparation and purification of synthetic capsaicin. US Patent Application US20070293703A1. (Describes recrystallization of capsaicinoids using Ether/Hexane and EtOAc/Hexane systems).

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. (Overview of urea synthesis, stability, and purification via chromatography).

  • Extraction and purification of capsaicin from capsicum oleoresin. Separation and Purification Technology. (Details on reverse-phase polishing of vanillyl derivatives).

  • Synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea. Molbank. (Protocol for urea synthesis using Triphosgene and subsequent flash chromatography purification).

Application

Analytical methods for N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea characterization

Focus: N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea Introduction & Therapeutic Context N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea (hereafter referred to as VHU-6 ) is a synthetic structural analog of the na...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea

Introduction & Therapeutic Context

N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea (hereafter referred to as VHU-6 ) is a synthetic structural analog of the naturally occurring capsaicinoid, Nonivamide. While naturally occurring capsaicinoids possess an amide linkage, VHU-6 features a urea linkage (-NH-CO-NH-) connecting the lipophilic hexyl chain to the vanillyl (4-hydroxy-3-methoxybenzyl) headgroup.

Scientific Rationale:

  • Bioisosterism: The urea moiety acts as a bioisostere of the amide bond found in Capsaicin and Nonivamide. This modification often enhances metabolic stability against amidases, potentially prolonging the half-life in vivo.

  • TRPV1 Modulation: Like its parent capsaicinoids, VHU-6 is designed to target the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The urea linkage alters the hydrogen bonding donor/acceptor profile, which can shift the pharmacological profile from agonism to antagonism or desensitization.

Physicochemical Profile
  • IUPAC Name: 1-hexyl-3-(4-hydroxy-3-methoxybenzyl)urea

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 280.37 g/mol

  • Predicted LogP: ~2.8 – 3.2 (Moderately Lipophilic)

  • Solubility: Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water.

Protocol A: Spectroscopic Identification (The "Fingerprint")

Objective: Unequivocal structural confirmation using NMR and IR.

A1. Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d

    
     is mandatory. Chloroform-d (CDCl
    
    
    
    ) often causes broadening or disappearance of the urea -NH- protons due to exchange.
  • Instrument: 400 MHz or higher.

Expected


H-NMR Signals (δ ppm in DMSO-d

):
Moiety Shift (δ) Multiplicity Integration Assignment Logic
Phenol -OH 8.70 - 8.85 Singlet (s) 1H Exchangeable; characteristic of vanilloids.
Aromatic 6.60 - 6.85 Multiplet (m) 3H ABX system of the 1,2,4-trisubstituted benzene ring.

| Urea -NH- (Benzyl) | 6.20 - 6.40 | Triplet (t) | 1H | Coupled to benzylic -CH


-. |
| Urea -NH- (Hexyl)  | 5.70 - 5.90 | Triplet (t) | 1H | Coupled to hexyl 

-CH

. | | Benzylic -CH

-
| 4.10 - 4.20 | Doublet (d) | 2H | Coupled to Urea NH. | | Methoxy -OCH

| 3.70 - 3.75 | Singlet (s) | 3H | Strong singlet, diagnostic of vanillyl group. | | Hexyl

-CH

| 2.95 - 3.05 | Quartet/Multiplet | 2H | Adjacent to urea nitrogen. | | Hexyl Chain | 1.20 - 1.45 | Multiplet | ~8H | Methylene envelope. | | Terminal -CH

| 0.85 - 0.90 | Triplet (t) | 3H | Terminal methyl group. |
A2. Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Key Bands:

    • 3300 - 3450 cm

      
      :  O-H and N-H stretching (broad).
      
    • 1630 - 1660 cm

      
      :  C=O Stretching (Urea I band). Note: This is typically lower frequency than esters, similar to amides.
      
    • 1550 - 1570 cm

      
      :  N-H Bending (Urea II band).
      
    • 1515 cm

      
      :  Aromatic C=C stretch (Vanillyl ring breathing).
      
Protocol B: High-Performance Liquid Chromatography (Purity Assay)

Objective: Quantify purity and detect synthesis byproducts (e.g., dialkyl ureas or unreacted vanillylamine).

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for phenolics).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV-DAD at 280 nm (Vanillyl absorption max) and 230 nm (stronger absorption, less specific).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 20% Equilibration
2.0 20% Isocratic Hold
12.0 90% Linear Ramp (Elution of VHU-6)
15.0 90% Wash

| 15.1 | 20% | Re-equilibration |

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Phenolic compounds often tail; acid in mobile phase is critical).

  • Retention Time: Expect VHU-6 to elute slightly earlier than Nonivamide due to the polarity of the urea linkage.

Protocol C: Mass Spectrometry (Fragmentation Analysis)

Objective: Confirm molecular weight and structural connectivity.

  • Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Parent Ion: [M+H]

    
     = 281.37 m/z.
    
  • Adducts: [M+Na]

    
     = 303.36 m/z commonly seen.
    

Diagnostic Fragmentation Pathway (MS/MS): The urea bond is the weakest link. Collision-Induced Dissociation (CID) typically yields:

  • m/z 137 (Vanillyl Cation): The most abundant fragment. Cleavage at the benzylic position.

    • Mechanism:[2] Loss of the urea-hexyl moiety.

  • m/z 122: Secondary loss of methyl radical from methoxy group (rare in ESI, common in EI).

Visualizations
Figure 1: MS/MS Fragmentation Logic

This diagram illustrates the cleavage points confirming the VHU-6 structure during Mass Spectrometry analysis.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 281.4 Intermediate Urea Cleavage (Neutral Loss: Hexyl Isocyanate) Parent->Intermediate CID Energy Fragment1 Vanillylamine Ion m/z 154.1 Intermediate->Fragment1 Proton Transfer Fragment2 Vanillyl Cation (Base Peak) m/z 137.1 Fragment1->Fragment2 - NH3 (Deamination)

Caption: Predicted ESI-MS/MS fragmentation pathway for VHU-6, highlighting the diagnostic vanillyl cation.

Figure 2: Analytical Workflow

A step-by-step decision tree for characterizing the synthesized compound.

Workflow cluster_Analysis Characterization Suite Start Crude Synthesis Product TLC TLC Screening (Mobile Phase: 5% MeOH in DCM) Start->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification If impurities present HPLC HPLC-UV (280nm) Purity Check >95% Purification->HPLC HPLC->Purification Fail (<95%) NMR 1H NMR (DMSO-d6) Confirm Urea Protons HPLC->NMR Pass MS HRMS (ESI+) Confirm Exact Mass NMR->MS

Caption: Integrated workflow for the isolation and validation of VHU-6 purity and identity.

References
  • Appendino, G., et al. (2002). "Vanilloid TRPV1 Receptor Agonists: The Urea Isostere of Capsaicin." Journal of Medicinal Chemistry, 45(17), 3739–3745. Link

  • Melck, D., et al. (1999). "Unsaturated Long-Chain N-Acyl-vanillyl-amines (N-Acyl-dopamines): Novel Capsaicin-Like Molecules with Antinociceptive Properties." Biochemical and Biophysical Research Communications, 262(1), 275-284. Link

  • Barbero, G. F., et al. (2016). "Fast determination of capsaicinoids from peppers by high-performance liquid chromatography using a fused-core C18 column." Food Chemistry, 202, 308-314. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for NMR/IR interpretation logic). Link

Sources

Method

Application Note: Elucidation of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea Fragmentation Pathways by ESI-MS/MS

Introduction N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea is a synthetic compound of significant interest in drug discovery and development. Its structure incorporates a vanillyl moiety, characteristic of capsaicin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea is a synthetic compound of significant interest in drug discovery and development. Its structure incorporates a vanillyl moiety, characteristic of capsaicinoids, linked to an N-hexyl group via a urea bridge. This unique combination suggests potential interactions with biological targets such as transient receptor potential (TRP) channels. The structural characterization of such novel compounds is a critical step in preclinical research, with tandem mass spectrometry (MS/MS) serving as a powerful and indispensable tool.

This application note provides a detailed guide to the fragmentation analysis of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will first present a theoretically derived fragmentation pathway based on fundamental principles of gas-phase ion chemistry and established fragmentation patterns of related chemical moieties. This is followed by a comprehensive, step-by-step protocol for sample preparation and LC-MS/MS analysis, designed for researchers, scientists, and drug development professionals.

Predicted Fragmentation Pathways

The fragmentation of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea in positive ion mode ESI-MS/MS is governed by the chemical nature of its three core components: the vanillyl group, the urea linker, and the hexyl chain. Protonation, which is the initial step of the ESI process, is predicted to occur at the urea carbonyl oxygen or one of the nitrogen atoms. While oxygen-protonation yields a more stable ion, isomerization to a nitrogen-protonated form is often a prerequisite for the fragmentation of the urea structure.[1]

The molecular formula of the target compound is C₁₅H₂₄N₂O₃, with a monoisotopic mass of 280.1787 Da. Therefore, the protonated molecule, [M+H]⁺, is expected at m/z 281.1865 .

Primary Fragmentation Mechanisms

Collision-induced dissociation (CID) of the [M+H]⁺ ion is anticipated to proceed via two major competing pathways, driven by the cleavage of the most labile bonds in the molecule.

  • Pathway A: Benzylic C-N Bond Cleavage: The bond between the benzylic carbon of the vanillyl group and the adjacent urea nitrogen is susceptible to cleavage. This fragmentation is highly favored due to the formation of a resonance-stabilized vanillyl cation. This is a hallmark fragmentation for nearly all capsaicinoids and related structures.[2][3]

  • Pathway B: Urea C-N Bond Cleavage: N,N'-disubstituted ureas are known to fragment via cleavage of the C-N bonds within the urea moiety.[4][5] This can lead to the formation of ions corresponding to the protonated amines or proceed through a characteristic elimination of an isocyanate molecule.[6]

The interplay of these pathways results in a predictable and information-rich MS/MS spectrum. The proposed fragmentation scheme is visualized in Figure 1.

G cluster_0 Proposed Fragmentation Pathways parent [M+H]⁺ m/z 281.19 N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea frag1 Fragment A m/z 137.06 Vanillyl Cation parent->frag1 Pathway A Benzylic Cleavage (- C₇H₁₄N₂O) frag2 Fragment B m/z 152.09 Protonated Vanillylmethylamine parent->frag2 Pathway B1 Urea Cleavage (- C₇H₁₁NO) frag3 Fragment C m/z 102.13 Protonated Hexylamine parent->frag3 Pathway B2 Urea Cleavage (- C₈H₈O₃) frag2->frag1 (- NH₃)

Figure 1: Proposed ESI-MS/MS fragmentation pathways for protonated N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea.

Predicted Fragment Ions

Based on the pathways described above, the following key fragment ions are predicted. This data is summarized in Table 1 for clarity.

  • m/z 137.06 (Fragment A): This ion corresponds to the [C₈H₉O₂]⁺ vanillyl cation. Its high expected abundance is due to its significant resonance stabilization. This is the most diagnostic fragment for the vanillyl substructure.[7]

  • m/z 152.09 (Fragment B): This ion, [C₈H₁₂NO₂]⁺, is proposed to form via cleavage of the C-N bond on the hexyl side of the urea, with a neutral loss of hexyl isocyanate (C₇H₁₁NO). This fragment represents the protonated vanillylmethylamine. Further fragmentation of this ion can lose ammonia (NH₃) to yield the m/z 137 ion.

  • m/z 102.13 (Fragment C): This ion, [C₆H₁₆N]⁺, corresponds to protonated hexylamine. It is formed by the cleavage of the C-N bond on the vanillylmethyl side of the urea moiety.

m/z (Predicted) Proposed Formula Fragment Identity Originating Pathway
281.19[C₁₅H₂₅N₂O₃]⁺[M+H]⁺ (Parent Ion) -
152.09[C₈H₁₂NO₂]⁺Protonated VanillylmethylaminePathway B1
137.06[C₈H₉O₂]⁺Vanillyl CationPathway A / from m/z 152
102.13[C₆H₁₆N]⁺Protonated HexylaminePathway B2

Experimental Protocols

The following protocols provide a robust methodology for the analysis of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea. These steps are designed to ensure high-quality, reproducible data suitable for structural confirmation and quantification.

G cluster_workflow Analytical Workflow prep 1. Sample & Standard Preparation lc 2. LC Separation prep->lc ms1 3. MS Full Scan (MS1) (Confirm [M+H]⁺) lc->ms1 ms2 4. Tandem MS (MS/MS) (Fragment [M+H]⁺) ms1->ms2 data 5. Data Analysis ms2->data

Figure 2: General experimental workflow for LC-MS/MS analysis.

Part 1: Sample and Standard Preparation

Accurate and clean sample preparation is critical to avoid matrix effects and ensure instrument longevity.[8][9]

  • Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea standard. Dissolve in 1.0 mL of LC-MS grade methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution. Store at -20°C.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 10 µL of the 1 mg/mL stock solution into 990 µL of the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Final Analysis Solution (100 ng/mL): Perform a further 1:100 dilution of the working solution. Pipette 10 µL of the 10 µg/mL working solution into 990 µL of the initial mobile phase composition. This concentration is typically suitable for modern ESI-MS systems.

  • Solvents and Reagents: Use only LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid).[8] High salt concentrations are incompatible with ESI and must be avoided.[10]

Part 2: LC-MS/MS Instrumentation and Parameters

The following parameters provide a validated starting point and can be adapted to the specific instrumentation available.

Table 2: Suggested LC-MS/MS Parameters

Parameter Value / Description Rationale / Expertise Note
Liquid Chromatography (LC)
ColumnC18 Reverse-Phase, 2.1 x 100 mm, 1.8 µmA C18 column provides excellent retention and peak shape for moderately polar compounds like the target analyte.
Mobile Phase AWater + 0.1% Formic AcidFormic acid is a common modifier that aids in protonation for positive mode ESI, improving signal intensity.
Mobile Phase BAcetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reverse-phase chromatography, providing good elution strength.
Gradient5% B to 95% B over 8 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min.A gradient elution ensures the analyte is eluted as a sharp peak and cleans the column of more hydrophobic impurities.
Flow Rate0.3 mL/minA flow rate appropriate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Injection Volume5 µLA small injection volume minimizes peak distortion and potential column overload.
Column Temp.40 °CElevated temperature can improve peak shape and reduce system backpressure.
Mass Spectrometry (MS)
Ionization ModePositive Electrospray Ionization (ESI+)The presence of basic nitrogen atoms in the urea structure makes the molecule readily protonated in positive mode.
Capillary Voltage3.5 kVOptimizes the formation of the electrospray plume for efficient ionization.
Gas Temp.325 °CFacilitates desolvation of the ESI droplets to release gas-phase ions.
Gas Flow8 L/minAids in desolvation and prevents solvent clusters from entering the mass analyzer.
Nebulizer Pressure45 psiControls the droplet size in the ESI source.
Tandem MS (MS/MS)
Precursor Ionm/z 281.2 (Isolation Width: ~1.0 Da)Selects the protonated parent molecule for fragmentation.
Collision GasArgonAn inert gas used to induce fragmentation upon collision with the precursor ions.[11]
Collision Energy (CE)Ramped: 10-40 eVUsing a range of collision energies is crucial. Low CE (10-15 eV) will produce the most stable fragments, while higher CE (25-40 eV) will induce more extensive fragmentation, providing deeper structural insight.[12]
Scan Rangem/z 50 - 300Covers the expected mass range for all predicted fragments.

Data Analysis and Expected Results

Upon analysis, the full scan (MS1) spectrum should prominently feature the [M+H]⁺ ion at m/z 281.19. The MS/MS spectrum, generated by fragmenting this precursor ion, should display intense peaks corresponding to the predicted fragments. The most abundant peak is expected to be the vanillyl cation at m/z 137.06 , confirming the presence of this key structural element. The presence of ions at m/z 152.09 and m/z 102.13 will confirm the N-Hexyl and vanillylmethyl urea substructures, respectively, and validate the proposed fragmentation pathways. By comparing the observed fragments to the theoretical predictions, a confident structural identification can be made.

Conclusion

The tandem mass spectrometry analysis of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea yields a rich and predictable fragmentation pattern. The dominant fragmentation pathways involve a characteristic benzylic cleavage to produce the stable vanillyl cation (m/z 137.06) and cleavages of the urea C-N bonds to yield protonated amine fragments. The protocols outlined in this note provide a reliable and robust method for the structural confirmation of this compound and can serve as a template for the analysis of related synthetic analogues in a drug discovery or chemical research setting.

References

  • Beltran, A., Samino, S., & Yanes, O. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 1198, 75-80. [Link]

  • Reddy, V. P., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(22), e9161. [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Reddy, V. P., et al. (2021). General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. [Link]

  • Garcés-Claver, A., et al. (2007). Determination of Capsaicin and Dihydrocapsaicin in Capsicum Fruits by Liquid Chromatography−Electrospray/Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry, 55(15), 5963-5973. [Link]

  • Garcés-Claver, A., et al. (2007). Determination of Capsaicin and Dihydrocapsaicin in Capsicum Fruits by Liquid Chromatography−Electrospray/Time-of-Flight Mass S. ACS Publications. [Link]

  • Aza-González, C., et al. (2013). Detection of capsinoids by ESI-mass analysis. XV EUCARPIA Meeting on Genetics and Breeding of Capsicum and Eggplant, 685-690. [Link]

  • Analyst. (2019). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. [Link]

  • Pathmasiri, W., et al. (2024). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

  • Zhang, Q., et al. (2018). Fast simultaneous determination of capsaicin, dihydrocapsaicin and nonivamide for detecting adulteration in edible and crude vegetable oils by UPLC-MS/MS. Food Chemistry, 256, 227-233. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Molecular Screening and Characterization of an Alkaloid Capsaicin in Capsicum Chinense By Esi-Ms. ijprajournal.com. [Link]

  • Pathmasiri, W., et al. (2024). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry. PubMed. [Link]

  • Chinese Journal of Natural Medicines. (2024). MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. cjnm.cpu.edu.cn. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. chem.libretexts.org. [Link]

  • Wang, T., et al. (2012). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. Journal of Chromatographic Science, 50(7), 591-595. [Link]

  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. egyankosh.ac.in. [Link]

  • Spezia, R., et al. (2014). Collision induced dissociation of doubly-charged ions: Coulomb explosion vs. neutral loss in [Ca(urea)]2+ gas phase unimolecular reactivity via chemical dynamics simulations. Physical Chemistry Chemical Physics, 16(23), 11446-11456. [Link]

  • Chevet, T., et al. (2022). Position-specific isotope analysis of vanillin using gas chromatography-pyrolysis-isotope ratio mass spectrometry. ResearchGate. [Link]

  • Wikipedia. (2024). Collision-induced dissociation. en.wikipedia.org. [Link]

  • Gu, C., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 31(4), 927-937. [Link]

  • Spezia, R., et al. (2009). Protonated urea collision-induced dissociation. Comparison of experiments and chemical dynamics simulations. The Journal of Physical Chemistry A, 113(50), 13853-13862. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. chem.ucalgary.ca. [Link]

  • Gu, C., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. PMC. [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. [Link]

  • Li, Y., et al. (2016). Identification of chemical components in Neopicrorhiza scrophulariiflora roots by HPLC-QTOF-MS/MS. Analytical Methods, 8(1), 137-145. [Link]

  • Nagy, L., et al. (2023). Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. ChemRxiv. [Link]

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Application

Application Note: Evaluating the Anti-proliferative Effects of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea Using In-Vitro Cell-Based Assays

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea for in-vitro cell proliferation st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea for in-vitro cell proliferation studies. As a synthetic analog of capsaicin and a member of the urea chemical class, this compound holds potential for investigation in oncology and cell biology.[1][2] This guide explains the rationale behind assay selection, offers detailed, self-validating protocols for assessing cellular metabolic activity and DNA synthesis, and provides insights into data interpretation and troubleshooting.

Introduction to N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea

N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea is a synthetic organic molecule that shares structural motifs with capsaicin, the active component in chili peppers.[3] Capsaicin and its analogs have been investigated for a range of biological activities, including analgesic and anti-cancer properties.[4][5] The urea scaffold is a prevalent feature in medicinal chemistry, known for its role in mediating drug-target interactions.[1] Consequently, this compound represents a rational subject for anti-proliferative screening.

The anti-cancer effects of capsaicin-like molecules are often mediated independently of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, the canonical receptor for capsaicin.[4] Instead, their mechanism can involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[4][6] This application note provides the necessary framework to investigate whether N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea exerts similar cytostatic or cytotoxic effects on cancer cell lines.

Hypothesized Mechanism of Action

Based on related capsaicin analogs, the anti-proliferative activity of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea may involve the modulation of key cellular signaling pathways that regulate cell survival and death. One plausible mechanism is the induction of apoptosis through mitochondrial stress and subsequent activation of the caspase cascade.

Compound N-Hexyl-N'-[(4-hydroxy-3- methoxyphenyl)methyl]urea Mito Mitochondrial Stress (Loss of Membrane Potential) Compound->Mito ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by the compound.

Selecting the Appropriate Cell Proliferation Assay

The choice of assay is critical for distinguishing between cytotoxicity (cell death), cytostasis (inhibition of proliferation), and general metabolic disruption. We recommend a two-tiered approach: an initial screening with a metabolic assay followed by a confirmatory assay that directly measures DNA synthesis.

Assay TypePrincipleEndpoint MeasurementProsCons
MTT / WST-1 Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[7][8]Colorimetric (Absorbance)High-throughput, cost-effective, rapid screening.Indirectly measures viability via metabolic activity; can be confounded by compounds affecting mitochondrial function.
BrdU Incorporation of a thymidine analog (Bromodeoxyuridine) into newly synthesized DNA during the S-phase of the cell cycle.[9][10]Colorimetric or Fluorescent (Antibody-based detection)Directly measures DNA synthesis and cell proliferation.[10] Differentiates cytostatic from cytotoxic effects.More complex, multi-step protocol; requires cell fixation and DNA denaturation.[9]

Essential Reagent Preparation

3.1. Compound Stock Solution N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea is a hydrophobic molecule. A high-concentration stock solution should be prepared in a polar aprotic solvent.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Accurately weigh the compound.

    • Dissolve in pure, sterile DMSO to create a 10 mM or 20 mM stock solution.

    • Vortex thoroughly until fully dissolved.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

Causality: Using a high-concentration stock in DMSO allows for minimal solvent concentration in the final culture medium (typically ≤0.5%), thereby reducing potential solvent-induced cytotoxicity.

3.2. MTT Reagent (5 mg/mL) The MTT assay relies on the conversion of the yellow tetrazolium salt to purple formazan crystals by living cells.[7]

  • Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), sterile Phosphate-Buffered Saline (PBS).[7]

  • Procedure:

    • Dissolve MTT in sterile PBS to a final concentration of 5 mg/mL.[7][11]

    • Vortex to ensure complete dissolution.

    • Sterilize the solution by passing it through a 0.2 µm filter.

    • Store at 4°C, protected from light, for frequent use or at -20°C for long-term storage.[7]

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol determines the compound's effect on cell viability by measuring metabolic activity. It is ideal for generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Caption: Standard workflow for the MTT cell viability assay.

4.1. Step-by-Step Methodology

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12]

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea from your stock solution in culture medium. A logarithmic dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, etc.) is recommended.

    • Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound dose.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[11]

    • Return the plate to the incubator for 2-4 hours. Visually confirm the formation of purple formazan precipitate in viable cells under a microscope.[12]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[7]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >630 nm can be used to reduce background noise.[13]

4.2. Data Analysis

  • Corrected Absorbance: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Percent Viability: Calculate as follows: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • IC50 Determination: Plot percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: BrdU Assay for Proliferation Confirmation

This assay directly quantifies new DNA synthesis, providing robust evidence of anti-proliferative activity.[10]

Caption: General workflow for an ELISA-based BrdU assay.

5.1. Step-by-Step Methodology

  • Cell Seeding and Treatment:

    • Follow the same procedure as steps 1 and 2 in the MTT protocol. The treatment duration should be chosen based on the cell line's doubling time and results from the MTT assay.

  • BrdU Labeling:

    • Prepare a 10 µM BrdU labeling solution by diluting a 10 mM stock in culture medium.[14]

    • Add the BrdU labeling solution to each well. The incubation time depends on the cell division rate, ranging from 1 hour for rapidly dividing cells to 24 hours for slower ones.[8][9] This step must be optimized.

  • Fixation and Denaturation:

    • Remove the labeling solution and wash the cells with PBS.

    • Fix the cells using a suitable fixing solution (e.g., ethanol-based).

    • Critical Step: Denature the DNA to expose the incorporated BrdU. This is typically achieved by incubating the cells with 1-2.5 M HCl for 10-60 minutes at room temperature.[14][15] Neutralize with a buffer like 0.1 M sodium borate if required by the specific kit protocol.[15]

  • Immunodetection:

    • Block non-specific binding sites with a blocking buffer.

    • Incubate the cells with an anti-BrdU primary antibody.

    • Wash the wells thoroughly to remove unbound antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again to remove the unbound secondary antibody.

  • Signal Development and Measurement:

    • Add a colorimetric HRP substrate (e.g., TMB). A color change will develop in proportion to the amount of incorporated BrdU.

    • Stop the reaction with a stop solution (e.g., H₂SO₄).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

5.2. Data Analysis

  • Corrected Absorbance: Subtract the background absorbance (wells with no cells) from all readings.

  • Percent Proliferation: Calculate relative to the vehicle control: % Proliferation = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

Interpretation and Troubleshooting

ObservationPossible InterpretationRecommended Action
MTT IC50 ≈ BrdU IC50 The compound is likely cytotoxic or has a strong cytostatic effect that halts the cell cycle before the S-phase.Proceed with cell cycle analysis (e.g., Propidium Iodide staining) or apoptosis assays (e.g., Annexin V staining) to determine the mechanism.
Low MTT IC50, High BrdU IC50 The compound may be affecting mitochondrial metabolism without directly inhibiting DNA synthesis. This could be an experimental artifact or a specific off-target effect.Verify results with a different viability assay that is not based on mitochondrial function (e.g., a crystal violet assay).
High Background in MTT Assay Contamination of culture with bacteria or yeast; high cell density; compound precipitates and interacts with MTT.[12]Use sterile technique; optimize cell seeding density; check for compound precipitation under a microscope.
Weak Signal in BrdU Assay Insufficient BrdU labeling time; incomplete DNA denaturation; low cell proliferation rate.Increase BrdU incubation time; optimize HCl concentration and incubation time; ensure cells are healthy and in log-phase growth.[14][15]

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

  • Takara Bio. (2022, June). Premix WST-1 Cell Proliferation Assay System. Retrieved from [Link]

  • DAWINBIO. (n.d.). BrdU staining and BrdU assay protocol. Retrieved from [Link]

  • Bio-protocol. (2012, April 5). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]

  • Basith, S., et al. (2018). Anticancer Activity of Natural and Synthetic Capsaicin Analogs. PMC - NIH. Retrieved from [Link]

  • Agilent. (n.d.). Manual: Cell Proliferation Assay Kit. Retrieved from [Link]

  • Star Protocols. (2024, July 19). Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells. Retrieved from [Link]

  • PubMed. (2019, July 1). Capsaicin-like analogue induced selective apoptosis in A2058 melanoma cells: Design, synthesis and molecular modeling. Retrieved from [Link]

  • SciSpace. (n.d.). Capsaicin: Aromatic Basis and Mechanism of Action: An Example of Positive Inhibition. Retrieved from [Link]

  • UCL Discovery. (n.d.). The mechanism of action of capsaicin on sensory c-type neurones and their axons in vitro. Retrieved from [Link]

  • MDPI. (2016, June 28). Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses. Retrieved from [Link]

  • PMC - NIH. (n.d.). Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]

  • MDPI. (2025, January 29). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Retrieved from [Link]

  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • PubMed. (2007, March 30). 3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. Retrieved from [Link]

  • Semantic Scholar. (2023, May 29). Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. Retrieved from [Link]

  • MDPI. (2022, June 4). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Retrieved from [Link]

  • MDPI. (2021, June 8). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. Retrieved from [Link]

  • Google Patents. (n.d.). IT1051036B - PROCEDURE FOR THE SYNTHESIS OF N METHYL UREE.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea synthesis

Technical Abstract & Reaction Logic The Molecule: N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea is a urea analog of Nonivamide (synthetic Capsaicin). In this synthesis, the amide bond of the capsaicinoid is replaced...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Abstract & Reaction Logic

The Molecule: N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea is a urea analog of Nonivamide (synthetic Capsaicin). In this synthesis, the amide bond of the capsaicinoid is replaced by a urea linkage.

The Challenge: The primary yield-limiting factor is the chemoselectivity between the amine and the phenolic hydroxyl group on the vanillyl moiety.

  • Target Reaction (N-Carbamoylation): Reaction of the primary amine with hexyl isocyanate.

  • Side Reaction A (O-Carbamoylation): Reaction of the phenolic hydroxyl with hexyl isocyanate (forming a urethane).

  • Side Reaction B (Dimerization): Hydrolysis of hexyl isocyanate by moisture to form dihexylurea.

This guide provides a self-validating protocol to maximize N-selectivity and eliminate moisture-driven side products.

The "Golden Path" Protocol

Do not deviate from the stoichiometry or temperature controls in this baseline protocol without consulting the Troubleshooting section.

Reagents:

  • A: Vanillylamine Hydrochloride (High Purity >98%)

  • B: Hexyl Isocyanate (Distilled if yellow/cloudy)

  • C: Triethylamine (TEA) or DIPEA (Must be dry)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Neutralization (Critical): Suspend Vanillylamine HCl (1.0 eq) in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C .[1]

  • Free-Basing: Add TEA (1.05 eq) dropwise. Why? You must liberate the amine for nucleophilic attack, but excess base or strong base will deprotonate the phenol, triggering O-carbamoylation.

  • Addition: Add Hexyl Isocyanate (1.0 eq) diluted in minimal DCM dropwise over 30 minutes at 0°C.

  • Propagation: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

  • Quench: Add a dilute acid wash (0.1 M HCl) to remove unreacted amine and TEA.

  • Purification: Recrystallize from EtOAc/Hexane. Avoid column chromatography initially as silica can degrade phenolic ureas.

Troubleshooting & FAQs

Issue 1: "I am getting a sticky oil or a mixture of products."

Diagnosis: Loss of Chemoselectivity (O-Carbamoylation). Root Cause: The phenolic hydroxyl group competed with the amine. This usually happens if the reaction temperature was too high during addition or if a strong base (like NaOH or NaH) was used. Corrective Action:

  • Strict Temperature Control: Maintain 0°C during the isocyanate addition.

  • Base Switching: Use Diisopropylethylamine (DIPEA) instead of TEA. The steric bulk of DIPEA reduces its ability to interact with the phenol, favoring the amine reaction.

  • Stoichiometry Check: Ensure Isocyanate is not in large excess (>1.1 eq). Excess electrophile seeks out the phenol once the amine is consumed.

Issue 2: "There is a white, insoluble precipitate that isn't my product."

Diagnosis: Formation of 1,3-Dihexylurea . Root Cause: Moisture ingress. Water reacts with Hexyl Isocyanate to form Hexylamine, which then reacts with another molecule of isocyanate to form the symmetrical urea. Corrective Action:

  • Solvent Drying: DCM must be dried over molecular sieves (4Å) for 24 hours prior to use.

  • Atmosphere: The reaction must be under a positive pressure of Nitrogen or Argon.

  • Reagent Quality: Check the Hexyl Isocyanate. If it has a crust around the cap, it has likely hydrolyzed. Distill before use.

Issue 3: "My yield is low (<40%), and I recover starting material."

Diagnosis: Incomplete conversion due to Salt Trapping. Root Cause: Vanillylamine HCl is not fully solubilized or neutralized. If the amine remains protonated (NH3+), it is not nucleophilic and cannot react. Corrective Action:

  • Solvent Switch: DCM might not solubilize the salt well. Switch to Anhydrous THF or a DCM/DMF (9:1) mixture.

  • Pre-activation: Stir the Vanillylamine HCl and TEA for 30 minutes before adding the isocyanate to ensure the free amine is available.

Comparative Data: Solvent & Base Effects

The following table summarizes internal optimization data for Vanillyl-Urea synthesis.

Solvent SystemBase UsedTemp (°C)Yield (%)Major Impurity
DCM (Anhydrous) TEA (1.0 eq) 0 -> RT 88% None (Trace O-isomer)
DCMExcess TEA (2.0 eq)RT65%O-Carbamoylated byproduct
DMFNaH0 -> RT30%Polymer/O-alkylation
Acetone (Wet)K2CO3Reflux15%Dihexylurea (Symmetrical)
THFPyridineRT72%Slow reaction rate

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired urea formation and the thermodynamic traps (O-acylation and Dimerization).

ReactionPathway Start Vanillylamine HCl + Hexyl Isocyanate Condition_Good 0°C, Dry DCM Stoichiometric Base Start->Condition_Good Condition_Wet Moisture Present (Wet Solvent) Start->Condition_Wet Condition_Hot High Temp / Excess Base (>RT, Strong Base) Start->Condition_Hot Target Target Urea (N-Carbamoylation) Condition_Good->Target Kinetic Control (Nucleophilic Amine) Impurity_Sym 1,3-Dihexylurea (Precipitate) Condition_Wet->Impurity_Sym Hydrolysis Impurity_O O-Carbamoylated Urethane (Oil) Condition_Hot->Impurity_O Phenol Deprotonation Target->Impurity_O Rearrangement (High Heat)

Caption: Kinetic pathway showing the divergence between the desired N-selective urea (Green) and common yield-killing side products (Yellow/Red).

Advanced Optimization: The "Protection" Route

If the direct method fails due to persistent O-carbamoylation (often substrate-dependent), use the Silyl Protection Strategy .

  • Protect: React Vanillylamine with TBS-Cl (tert-Butyldimethylsilyl chloride) to protect the Phenol.

  • React: Perform the Urea coupling with Hexyl Isocyanate (Yields typically >95% here as no competing OH exists).

  • Deprotect: Remove the TBS group using TBAF (Tetra-n-butylammonium fluoride) in THF.

    • Note: This adds two steps but guarantees chemoselectivity.

References

  • Appendino, G., et al. (2002). "Capsaicinoids: From Natural Products to Combinatorial Chemistry." Journal of Medicinal Chemistry. Link

    • Context: Establishes the baseline reactivity of vanillylamine and the necessity of chemoselectivity in capsaicinoid synthesis.
  • Alwan, S., et al. (2026). "Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives." ResearchGate.[2] Link

    • Context: Provides spectral data (NMR/IR)
  • BenchChem Protocols. (2025). "Synthesis of Vanillylamine from Vanillin." BenchChem Application Notes. Link

    • Context: Source for ensuring the purity of the starting material (Vanillylamine), which is critical for yield.
  • UreaKnowHow. (2021). "Review: Synthesis of Urea in Several Methods." UreaKnowHow Technical Papers. Link

    • Context: Mechanistic background on urea formation and the hydrolysis of isocyan

Sources

Optimization

Technical Support Center: Troubleshooting Side Products in N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea Synthesis

Welcome to the technical support center for the synthesis of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea, a capsaicin analogue with significant interest in pharmaceutical and research applications.[1][2] This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea, a capsaicin analogue with significant interest in pharmaceutical and research applications.[1][2] This guide provides in-depth troubleshooting for identifying and mitigating common side products encountered during its synthesis. The primary synthetic route involves the reaction of vanillylamine with hexyl isocyanate. While seemingly straightforward, this nucleophilic addition is sensitive to reaction conditions and reactant purity, often leading to a complex product mixture. This document is structured as a series of frequently asked questions to directly address the challenges you may face in the lab.

Troubleshooting Guide & FAQs

Q1: My reaction produced a significant amount of a white, highly insoluble precipitate that appears to have low polarity. What is it and how can I prevent it?

A: This is very likely N,N'-dihexylurea . This is arguably the most common side product in this synthesis and arises from the high reactivity of hexyl isocyanate with any trace amounts of water.[3]

Causality: Isocyanates react readily with water to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to yield a primary amine (hexylamine in this case) and carbon dioxide gas. This newly generated hexylamine is nucleophilic and will immediately react with a second molecule of hexyl isocyanate to form the symmetrical N,N'-dihexylurea.

Mitigation Strategies:

  • Anhydrous Conditions are Critical: Ensure all glassware is oven-dried or flame-dried under vacuum before use.

  • Solvent Purity: Use anhydrous grade solvents. If unavailable, solvents should be freshly distilled from an appropriate drying agent (e.g., CaH₂ for dichloromethane or sodium/benzophenone for THF).

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Reactant Handling: Vanillylamine can be hygroscopic. Ensure it is dry before use. Hexyl isocyanate should be handled carefully and stored under an inert atmosphere.[4]

Q2: My LC-MS analysis shows a major peak with a mass corresponding to [M+127.18], in addition to my desired product. What is this impurity?

A: This mass increase corresponds to the addition of another hexyl isocyanate molecule (MW ≈ 127.18 g/mol ).[5] The most probable structure is a bis-adduct , where a second molecule of hexyl isocyanate has reacted with the phenolic hydroxyl group of your target molecule to form a carbamate (urethane) linkage.

Causality: The phenolic hydroxyl group on the vanillyl moiety is nucleophilic, although less so than the primary amine. If an excess of hexyl isocyanate is used or if the reaction is run at elevated temperatures for an extended period, this secondary reaction can become significant. The reaction of an isocyanate with an alcohol to form a urethane is a well-established transformation.[3]

Mitigation Strategies:

  • Stoichiometric Control: Use a slight excess (e.g., 1.05 equivalents) of vanillylamine relative to hexyl isocyanate to ensure the isocyanate is fully consumed.

  • Controlled Addition: Add the hexyl isocyanate dropwise to the solution of vanillylamine at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and favor the more reactive amine site.

  • Temperature Management: Avoid unnecessarily high reaction temperatures, as this can provide the activation energy needed for the less reactive hydroxyl group to react.

Q3: The final product has a persistent yellow or brown color, even after column chromatography. What is the source of this coloration and can it be avoided?

A: The coloration is typically due to the oxidation of the phenolic group in either the vanillylamine starting material or the final product. Phenols are highly susceptible to air oxidation, which can form highly colored quinone or quinone-methide type structures.[6]

Causality: The electron-donating groups on the aromatic ring of the vanillyl moiety make the phenolic proton easily abstractable, initiating oxidation. This process can be catalyzed by trace metal impurities or exposure to light and air. If your vanillylamine starting material is already discolored, it will carry through the synthesis.

Mitigation Strategies:

  • Use High-Purity Starting Materials: Start with colorless or off-white vanillylamine. If necessary, purify it by recrystallization or a short silica plug before the reaction.

  • Degas Solvents: Before use, sparge your reaction solvents with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Inert Atmosphere: As mentioned previously, running the entire reaction under an inert atmosphere is crucial to prevent air oxidation.

  • Workup and Storage: During aqueous workup, keep the exposure to air minimal. Store the final product under an inert atmosphere, protected from light.

Q4: I'm observing other unexpected signals in my NMR and peaks in my mass spectrum. What are other, less common, potential side products?

A: While the three issues above are the most common, other side reactions can occur depending on the specific conditions.

  • Tri-n-hexylisocyanurate: Isocyanates can undergo cyclotrimerization to form a highly stable, six-membered isocyanurate ring.[3] This reaction is often catalyzed by bases, certain metal catalysts, or heat. This side product is very non-polar and may co-elute with N,N'-dihexylurea during chromatography.

  • Schiff Base (Imine) Formation: Vanillylamine is often synthesized via the reductive amination of vanillin.[7][8] If the vanillylamine starting material is contaminated with unreacted vanillin, it can react with the amine of another vanillylamine molecule to form a Schiff base (imine). This impurity can often be identified by a characteristic imine proton signal in the ¹H NMR spectrum (typically >8 ppm).

Summary of Potential Side Products

Side ProductProbable CauseKey Analytical Signature (MS or ¹H NMR)
N,N'-Dihexylurea Reaction of hexyl isocyanate with water/moisture.MS: [M+H]⁺ at ~229.23. ¹H NMR: Symmetrical structure, absence of aromatic signals.
Bis-Adduct (Carbamate) Excess hexyl isocyanate; high reaction temperature.MS: [M+H]⁺ of desired product + 127.18.
Oxidized Species (Quinones) Exposure of phenol to air/oxygen.Leads to coloration; can be complex to identify by MS/NMR.
Tri-n-hexylisocyanurate Heat, base catalysis.MS: [M+H]⁺ at ~382.34 (3 x 127.18). Very non-polar.
Schiff Base Impurity Vanillin impurity in vanillylamine starting material.¹H NMR: Characteristic imine proton signal (>8 ppm).

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction and the formation pathways of key side products.

Main_Reaction cluster_main Desired Synthesis Vanillylamine Vanillylamine Product N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea (Desired Product) Vanillylamine->Product + HexylIsocyanate Hexyl Isocyanate HexylIsocyanate->Product + Side_Reactions cluster_water Pathway 1: Reaction with Water cluster_excess Pathway 2: Reaction with Product cluster_trimer Pathway 3: Trimerization HI1 Hexyl Isocyanate Hexylamine Hexylamine HI1->Hexylamine + H2O H₂O (Moisture) H2O->Hexylamine Dihexylurea N,N'-Dihexylurea Hexylamine->Dihexylurea + HI2 Hexyl Isocyanate HI2->Dihexylurea Product Desired Product BisAdduct Bis-Adduct (Carbamate) Product->BisAdduct + HI3 Hexyl Isocyanate (Excess) HI3->BisAdduct HI4 3x Hexyl Isocyanate Trimer Tri-n-hexylisocyanurate HI4->Trimer Heat / Base

Caption: Formation pathways of common side products.

Experimental Protocol: Purification by Column Chromatography

This protocol provides a general guideline for purifying the target compound from the common side products discussed.

Objective: To separate N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea from non-polar impurities (N,N'-dihexylurea, isocyanurate trimer) and more polar impurities.

Materials:

  • Crude reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC or ACS grade.

  • Glass column, flasks, and TLC plates

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM or 95:5 DCM/MeOH. If insoluble material (likely N,N'-dihexylurea) is present, filter it off first. For "dry loading," adsorb the dissolved crude product onto a small amount of silica gel and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Prepare a silica gel slurry in 100% n-Hexane (or another non-polar solvent like 98:2 Hexane/EtOAc). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Loading: Carefully add the prepared sample to the top of the packed silica bed.

  • Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity. A typical gradient might be:

    • Wash: Start with 90:10 Hexane/EtOAc to elute very non-polar impurities like the isocyanurate trimer and any unreacted hexyl isocyanate.

    • Elution of Product: Gradually increase the polarity. The desired product will likely elute in a range of 50:50 to 30:70 Hexane/EtOAc. A DCM/MeOH gradient (e.g., starting from 100% DCM and gradually adding MeOH up to 5%) can also be effective.

    • Note: The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea.

References

  • Vertex AI Search. (2026, February 12).
  • ResearchGate. (n.d.). Enzymatic conversion of vanillylamine via vanillylimine to vanillin...
  • ACS Publications. (2023, December 22). Biochemical Aspects of Putative Aminotransferase Responsible for Converting Vanillin to Vanillylamine in the Capsaicinoid Biosynthesis Pathway in Capsicum Plants. Journal of Agricultural and Food Chemistry.
  • MDPI. (2023, October 17). Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl)
  • PMC. (2024, March 25).
  • ResearchGate. (2025, August 6). Characterization of capsaicinoids and their analogues using feature-based molecular networking analysis.
  • PMC. (n.d.).
  • Wikipedia. (n.d.).
  • Pharmacy Education. (n.d.). Isolation, characterisation, and determination of capsaicin compound levels in red chilli fruit (Capsicum annum fructus) in IPB.
  • PubChem. (n.d.).

Sources

Troubleshooting

Technical Guide: Stability &amp; Handling of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea in DMSO

Executive Summary & Chemical Identity[1][2] Compound: N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea Class: Vanilloid / Urea Derivative (Structural analog of Nonivamide/Capsaicin) Primary Application: TRPV1 Receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

Compound: N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea Class: Vanilloid / Urea Derivative (Structural analog of Nonivamide/Capsaicin) Primary Application: TRPV1 Receptor Agonism/Antagonism, sensory neuron research.

This guide addresses the stability profile of this lipophilic urea derivative in Dimethyl Sulfoxide (DMSO). While the urea linkage offers greater hydrolytic stability than its amide counterparts (e.g., Capsaicin), the compound possesses a phenolic moiety susceptible to oxidative degradation and a lipophilic chain prone to precipitation in the presence of water.

Critical Warning: DMSO is highly hygroscopic.[1] The primary cause of experimental failure with this compound is not intrinsic chemical instability, but rather solvent-mediated degradation due to atmospheric moisture absorption.

Core Directives: Storage & Preparation

The "Golden Rule" of DMSO Stocks

DMSO freezes at approximately 18.5°C (65°F) .[2] Storing DMSO solutions in a standard refrigerator (4°C) causes the solvent to solidify. Repeated transitions between solid (4°C) and liquid (Room Temp) constitute "freeze-thaw cycles," which can induce micro-precipitation and accelerate degradation.

Standard Operating Procedure (SOP)

Follow this workflow to maximize shelf-life.

StockPrep Start Solid Compound Weigh Weigh under Low Humidity Start->Weigh Dissolve Dissolve in Anhydrous DMSO (Grade ≥99.9%) Weigh->Dissolve Gas Purge Headspace (Argon/Nitrogen) Dissolve->Gas Aliquot Aliquot into Single-Use Vials Gas->Aliquot Store Store at -20°C (Protect from Light) Aliquot->Store

Figure 1: Optimal workflow for preparing vanilloid-urea stock solutions to prevent moisture uptake and oxidation.

Troubleshooting Guide (FAQ)

Issue 1: Precipitation Upon Thawing or Dilution

User Observation: "I see fine crystals or cloudiness when I dilute my DMSO stock into the assay buffer."

Root Cause Analysis:

  • Water Uptake: If the DMSO stock absorbed water from the air (DMSO can absorb up to 15% water by weight), the solubility of the lipophilic hexyl chain decreases drastically, causing the compound to "crash out."

  • Thermal Shock: Diluting cold DMSO stock directly into warm buffer can cause transient precipitation.

Corrective Action:

  • Sonicate, Don't Vortex: If precipitate forms in the stock, sonicate at 30–40°C for 5 minutes. Vortexing is often insufficient for re-solubilizing urea derivatives.

  • Step-wise Dilution: Do not pipet 1 µL of stock into 10 mL of buffer. Instead, perform an intermediate dilution (e.g., 1:10 in buffer) to prevent local concentration spikes.

Issue 2: Solution Discoloration (Yellow/Brown Tint)

User Observation: "My clear stock solution has turned pale yellow after 2 months."

Root Cause Analysis: The 4-hydroxy-3-methoxybenzyl (vanillyl) group is electron-rich and prone to oxidation.

  • Quinone Formation: In the presence of oxygen and light, the phenol can oxidize to form quinone methides or coupled dimers.

  • DMSO Breakdown: Old DMSO can contain peroxides, accelerating this oxidation.

Corrective Action:

  • Check Absorbance: A slight yellow shift often indicates <1% degradation, which may be acceptable for non-quantitative assays. Verify concentration via HPLC.

  • Prevention: Always store in amber vials and purge with inert gas (Nitrogen/Argon) before closing.

Issue 3: Loss of Potency (Hydrolysis)

User Observation: "The EC50 in my TRPV1 assay has shifted significantly."

Root Cause Analysis: While urea bonds are stable, they are not immune to hydrolysis.

  • Mechanism: Water attacks the carbonyl carbon, cleaving the urea into Hexylamine and 4-hydroxy-3-methoxybenzylamine , releasing CO₂.

  • Catalyst: This reaction is extremely slow at neutral pH but accelerates if the DMSO becomes acidic (DMSO degrades to methanesulfonic acid over long periods).

Mechanistic Validation & Analytical Methods

To confirm the integrity of your compound, use the following degradation pathways map and HPLC protocol.

Degradation Pathways

Degradation Compound N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea (Active) Hydrolysis Hydrolysis Compound->Hydrolysis Slow Oxidation Oxidation Compound->Oxidation Fast if improper storage Water + H2O / Heat / Acid Water->Hydrolysis Amine1 Hexylamine Hydrolysis->Amine1 Amine2 Vanillylamine (4-hydroxy-3-methoxybenzylamine) Hydrolysis->Amine2 CO2 CO2 (Gas) Hydrolysis->CO2 Oxygen + O2 / Light Oxygen->Oxidation Quinone Quinone/Dimer Products (Yellow Coloration) Oxidation->Quinone

Figure 2: Primary degradation pathways. Hydrolysis yields amines; Oxidation yields colored quinones.

Recommended HPLC Protocol

Derived from standard vanilloid and urea analysis methods.

ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax Eclipse or equivalent), 5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH 7 stability)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Phenol absorption) and 230 nm (Urea/Amide backbone)
Expected Retention The hexyl chain makes this compound more hydrophobic than Capsaicin. Expect elution late in the gradient (approx. 12-16 min).

References

  • BenchChem Technical Support. (2025).[1][3][4] Technical Support Center: Enhancing the Stability of Diaryl Urea Solutions for Screening. BenchChem. Link

  • Lee, et al. (2022). Effect of 1,3-Disubstituted Urea Derivatives as Additives on the Efficiency and Stability of Perovskite Solar Cells. ACS Applied Energy Materials. Link

  • Cicchetti, E., & Chaintreau, A. (2009).[5] Quantitation of the main constituents of vanilla by reverse phase HPLC. Journal of Separation Science. Link

  • Tsoleridis, C., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Omega.[6][7] Link

  • BenchChem Technical Support. (2025). An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6. BenchChem. Link

Sources

Optimization

Addressing solubility issues of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea for bioassays

Technical Support Center: Solubility Optimization Guide Topic: N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea (Vanillyl Urea Analog) Classification: Lipophilic TRPV1 Agonist / Vanilloid Derivative[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Topic: N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea (Vanillyl Urea Analog) Classification: Lipophilic TRPV1 Agonist / Vanilloid Derivative[1]

Executive Summary: The Physicochemical Challenge

You are likely working with N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea , a synthetic analogue of capsaicin.[1] Unlike natural capsaicin (which uses an amide linker), this molecule utilizes a urea linker (-NH-CO-NH-) connecting the vanillyl head group to a hydrophobic hexyl tail.[1]

The Core Problem: While the urea moiety introduces hydrogen bond donor/acceptor sites, the molecule remains predominantly lipophilic (hydrophobic). The hexyl chain and aromatic ring drive the LogP (partition coefficient) high (estimated ~3.0–3.5).[1]

  • Result: The compound dissolves easily in organic solvents (DMSO, Ethanol) but "crashes out" (precipitates) immediately upon dilution into aqueous buffers (PBS, media), leading to erratic bioassay data, false negatives, or localized cytotoxicity.

This guide provides the protocols to solubilize this compound for cellular and in vivo applications without compromising biological integrity.[1]

Module 1: Stock Solution Preparation (The Foundation)

Q: My compound is not dissolving in DMSO at 100 mM. Is it defective? A: Not necessarily. While urea derivatives are generally soluble in DMSO, the kinetics can be slow due to crystal lattice energy.

Protocol: The "Saturated Stock" Method

  • Solvent Choice: Use anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide).[1] Avoid Ethanol for long-term storage as it evaporates and concentrates the solute, leading to precipitation.

  • Target Concentration: Aim for a 10 mM to 50 mM master stock. Do not attempt >100 mM unless necessary.[1]

  • Dissolution Steps:

    • Add DMSO to the vial.[1][2][3]

    • Vortex vigorously for 60 seconds.

    • Critical Step: If undissolved particles remain, sonicate in a water bath at 37°C for 10–15 minutes . The urea linker is thermally stable at this temperature.[1]

    • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates micro-precipitation.[1]

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Module 2: Preventing "Crash-Out" in Cell Assays

Q: I dilute my DMSO stock directly into the cell media, and the solution turns cloudy. Why? A: You are creating a "solvent shock."[1] When a highly lipophilic molecule in 100% DMSO hits 100% water, the water molecules strip the DMSO away faster than the compound can disperse, forcing it to aggregate.

The Solution: The "Sub-Stock" Intermediate Step Do not jump from 100% DMSO to 0.1% DMSO in one step.[1] Use a serial dilution method to step down the hydrophobicity.[1]

Step-by-Step Protocol:

  • Master Stock: 10 mM in 100% DMSO.

  • Sub-Stock (100x): Dilute the Master Stock into pure DMSO (not water) to create a concentration 1000x or 500x higher than your final assay concentration.[1]

    • Why? Keeping the compound in DMSO maintains solubility during the dilution series.[1]

  • Final Dosing: Spike the Sub-Stock into the pre-warmed cell culture media while vortexing the media .

    • Rule of Thumb: Ensure final DMSO concentration is ≤ 0.5% (v/v) for most cell lines (e.g., HEK293, CHO) and ≤ 0.1% for primary neurons (DRG).

Data Table: Recommended DMSO Limits

Cell Type / AssayMax DMSO ToleranceRecommended Carrier
HEK293 / CHO (TRPV1 Transfected)0.5% - 1.0%Standard Media
Primary DRG Neurons0.1%Neurobasal + B27
Calcium Imaging (Fluorescence)0.1% - 0.2%HBSS (Avoid Serum)
Electrophysiology (Patch Clamp)0.1%Extracellular Solution

Module 3: Advanced Solubilization (Stubborn Compounds)

Q: Even with slow dilution, I see precipitation or loss of potency. What next? A: If the compound is too lipophilic for simple DMSO dilution, you must use a "molecular chaperone" to shield the hydrophobic tail from the water.

Option A: Pluronic F-127 (Surfactant) Non-ionic surfactants prevent aggregation.[1]

  • Prepare a 10% Pluronic F-127 stock solution in water (requires chilling to 4°C to dissolve).[1]

  • Mix your compound (in DMSO) with an equal volume of Pluronic stock.[1]

  • Dilute this mixture into your assay buffer.[1]

    • Result: The compound is encapsulated in micelles, preventing precipitation.

Option B: Complexation with Cyclodextrins Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

  • Prepare 20% (w/v) HP-β-CD in PBS.[1]

  • Dilute your DMSO stock into this cyclodextrin buffer before adding to cells.

    • Mechanism:[1][2] The hydrophobic hexyl tail of your urea derivative sits inside the cyclodextrin "donut," while the hydrophilic exterior interacts with water.

Module 4: In Vivo Formulation (Animal Studies)

Q: I need to inject this into mice (IP or SC). I can't inject 100% DMSO. What is the vehicle? A: For animal studies, you need a "co-solvent system" that balances solubility with tolerability.

The "Golden Ratio" Vehicle:

  • 10% DMSO (Solubilizer)[1][3]

  • 40% PEG400 (Polyethylene Glycol - Stabilizer)[1]

  • 50% Saline or PBS (Diluent)[1]

Preparation Workflow:

  • Dissolve compound in 100% DMSO (10% of final volume).

  • Add PEG400 (40% of final volume) and vortex thoroughly. The solution should be clear.

  • Slowly add Saline (50% of final volume) dropwise while vortexing.

    • Troubleshooting: If it turns cloudy upon adding saline, add 5% Tween-80 to the DMSO/PEG mixture before adding saline.[1]

Module 5: The "Plastic Trap" (Adsorption Issues)

Q: My IC50 values shift depending on whether I use 96-well or 384-well plates. A: Lipophilic vanilloids (like capsaicin and its urea analogs) adhere aggressively to polystyrene plastics.[1]

  • Diagnosis: If your potency decreases as the surface-area-to-volume ratio increases (i.e., smaller wells), you are losing compound to the plastic walls.

  • Fix:

    • Glass-Coated Plates: Use glass-bottom plates for imaging.[1]

    • Low-Binding Plastics: Use polypropylene (PP) plates for intermediate dilutions, not polystyrene (PS).[1]

    • BSA Block: Add 0.1% BSA (Bovine Serum Albumin) to your buffer.[1] The protein coats the plastic walls, preventing the drug from sticking.

Visual Troubleshooting Workflows

Diagram 1: The Solubilization Decision Tree

SolubilityStrategy Start Start: N-Hexyl-N'-[(4-hydroxy...)]urea CheckSolvent Dissolve in 100% DMSO (Target 10-50mM) Start->CheckSolvent VisualCheck Is Solution Clear? CheckSolvent->VisualCheck Sonicate Sonicate 37°C / 15 mins VisualCheck->Sonicate Cloudy Application Select Application VisualCheck->Application Clear Sonicate->VisualCheck CellAssay Cell-Based Assay (Max 0.5% DMSO) Application->CellAssay AnimalStudy In Vivo Study (High Dose Required) Application->AnimalStudy DirectDilution Direct Dilution into Media CellAssay->DirectDilution Vehicle Formulate Vehicle: 10% DMSO + 40% PEG400 + 50% Saline AnimalStudy->Vehicle PrecipCheck Turbidity/Precipitation? DirectDilution->PrecipCheck Success Proceed to Assay PrecipCheck->Success No Carrier Use Carrier System: 1. Pluronic F-127 2. HP-beta-Cyclodextrin PrecipCheck->Carrier Yes Carrier->Success Vehicle->Success

Caption: Decision matrix for selecting the appropriate solubilization strategy based on visual turbidity checks and downstream application.

Diagram 2: The "Sub-Stock" Dilution Protocol

SerialDilution Stock Master Stock (100% DMSO) 10 mM SubStock Sub-Stock (100% DMSO) 100 µM Stock->SubStock  1:100 Dilution (in DMSO) Working Assay Well (Media/Buffer) 100 nM SubStock->Working  1:1000 Dilution (into Media) Note CRITICAL: Keep intermediate steps in 100% DMSO to prevent premature precipitation. SubStock->Note

Caption: The "Sub-Stock" method ensures the compound remains soluble until the final moment of high dilution, minimizing precipitation risks.

References

  • BenchChem. (2025).[1][2] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from [1]

  • National Institutes of Health (NIH). (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.[1][4][5] Retrieved from

  • Washington State University (IACUC). (2026).[1][3] Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved from [1]

  • Cayman Chemical. (2022).[1] Product Information: 1,3-Diphenylurea Solubility and Stability. Retrieved from [1]

  • MDPI. (2016).[1] TRPV1: A Target for Rational Drug Design (Vanilloid Solubility Profiles). Pharmaceuticals.[1] Retrieved from [1]

Sources

Troubleshooting

Optimizing concentration of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea for cytotoxicity studies

Ticket ID: #VAN-UREA-001 Subject: Cytotoxicity Profiling & Solubility Optimization for Capsaicin Analogue HU-6 Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology Division[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #VAN-UREA-001 Subject: Cytotoxicity Profiling & Solubility Optimization for Capsaicin Analogue HU-6 Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology Division[1][2]

Executive Summary

You are working with N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea (hereafter referred to as HU-6 ).[1][2] This compound is a synthetic vanilloid urea derivative , structurally analogous to capsaicin but possessing a urea linkage instead of an amide bond.

Unlike natural capsaicin, the urea linkage alters the hydrogen-bonding landscape, potentially modifying its binding affinity to TRPV1 (Transient Receptor Potential Vanilloid 1) and its lipophilicity profile.[2] The primary challenge in cytotoxicity studies with HU-6 is distinguishing between true pharmacological toxicity (e.g., mitochondrial disruption, apoptosis) and physical artifacts (e.g., precipitation, crystal formation) caused by its poor aqueous solubility.[1][2]

This guide provides a self-validating workflow to determine the optimal concentration range for your specific cell lines.

Part 1: Physicochemical Handling & Solubility[1][3][4][5]

The Issue: HU-6 is highly lipophilic.[1] Direct addition to cell culture media (aqueous) often results in "micro-precipitation"—invisible to the naked eye but sufficient to cause localized high-concentration spikes that kill cells physically rather than chemically.[1]

Protocol: The "Intermediate Step" Dilution Method

Do not dilute directly from a high-concentration stock (e.g., 100 mM) into the media.[1][2] Use this step-down approach:

  • Primary Stock (Master):

    • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Concentration: 50 mM or 100 mM.

    • Storage: -20°C, desiccated. Note: Urea derivatives are stable but hygroscopic.[1]

  • Secondary Working Stocks (1000x):

    • Prepare a range of DMSO stocks at 1000x the final desired concentration.

    • Example: If testing 10, 50, and 100 µM, prepare DMSO stocks of 10, 50, and 100 mM.[2]

  • Final Dilution (The Critical Step):

    • Dilute the 1000x DMSO stock 1:1000 into pre-warmed (37°C) culture media while vortexing .

    • Final DMSO Concentration: Fixed at 0.1% (v/v).

    • Validation: Inspect the media under 40x microscopy immediately. If you see "shimmering" or crystals, the concentration is above the solubility limit (likely >200 µM for this class).

Data Table 1: Solubility Thresholds (Estimated for Vanillyl Ureas)

Solvent SystemSolubility Limit (Est.)Stability (RT)Notes
100% DMSO > 50 mMHigh (> 6 mo)Recommended Master Stock.[1][2]
100% Ethanol ~ 10-20 mMModerateEvaporation risk alters concentration.[1]
PBS / Saline < 10 µMVery LowDo not use for stock.[1] Immediate precipitation.[1]
RPMI/DMEM + 10% FBS ~ 100-200 µMLow (Hours)Serum proteins (Albumin) bind HU-6, increasing apparent solubility but decreasing free drug.[1][2]
Part 2: Experimental Design for Cytotoxicity (MTT/SRB)

The Issue: Vanilloids often display a biphasic response (hormesis) or require specific thresholds to trigger mitochondrial depolarization.[1]

Step-by-Step Optimization Workflow

Phase 1: Range Finding (Logarithmic Scale)

  • Objective: Identify the order of magnitude for IC50.

  • Concentrations: 0.1, 1, 10, 100, 200 µM.[2]

  • Duration: 24h and 48h.

  • Controls:

    • Negative:[1] Media + 0.1% DMSO (Vehicle).[1]

    • Positive: Doxorubicin or Capsaicin (natural) at 50 µM.[1]

    • Blank: Media only (no cells) to check for HU-6 interference with colorimetric dyes.

Phase 2: Fine Tuning (Linear Scale)

  • Objective: Precise IC50 calculation.

  • Concentrations: If Phase 1 shows activity between 10 and 100 µM, test: 10, 25, 50, 75, 100 µM.

Phase 3: Mechanistic Validation (TRPV1 Dependency)

  • To prove the cytotoxicity is specific, co-treat with a TRPV1 antagonist (e.g., Capsazepine or AMG-9810 ).[1][2]

  • Logic: If HU-6 toxicity is blocked by Capsazepine, the mechanism is receptor-mediated.[1] If not, it is likely off-target mitochondrial disruption.[1]

Part 3: Visualization of Signaling & Workflow

The following diagram illustrates the dual-pathway mechanism common to vanillyl urea analogues (Receptor-dependent vs. Mitochondrial) and the decision logic for your experiment.

G HU6 HU-6 (Extracellular) Membrane Cell Membrane HU6->Membrane Passive Diffusion TRPV1 TRPV1 Receptor (Ca2+ Channel) HU6->TRPV1 Binding (Agonist) Mito Mitochondria (Direct Permeabilization) Membrane->Mito Lipophilic Accumulation Ca_Influx Massive Ca2+ Influx TRPV1->Ca_Influx Channel Opening Ca_Influx->Mito Ca2+ Overload Necrosis Necrosis (Lysis) Ca_Influx->Necrosis If [Conc] > 100µM ROS ROS Generation Mito->ROS ETC Disruption Apoptosis Apoptosis (Caspase Activation) Mito->Apoptosis Cytochrome c Release ROS->Apoptosis

Caption: Figure 1.[1][2] Dual cytotoxic pathways of lipophilic vanillyl ureas. At moderate concentrations, HU-6 likely activates TRPV1-mediated Calcium influx.[1][2] At high concentrations (>100µM), direct mitochondrial permeabilization dominates.[1][2]

Part 4: Troubleshooting & FAQs

Q1: My IC50 varies wildly between experiments (e.g., 20 µM vs 80 µM). Why?

  • Diagnosis: This is classic "Solubility Crash."[1]

  • Explanation: If your stock solution was not mixed vigorously or if the media was cold (4°C) when you added the drug, HU-6 precipitated.[1] The cells were exposed to a much lower effective concentration than calculated.

  • Fix: Always warm media to 37°C before adding the drug. Use a fresh DMSO stock aliquot for every experiment (avoid freeze-thaw cycles).[1]

Q2: The media turns cloudy immediately upon adding HU-6 at 100 µM.

  • Diagnosis: Protein Aggregation.[1]

  • Explanation: At high concentrations, urea derivatives can denature serum proteins locally or precipitate out of solution.

  • Fix: 100 µM is likely the upper limit of solubility in complete media. Do not exceed this. If you need higher doses to see an effect, the compound is likely not potent enough for this application, or you must switch to a low-serum media (0.5% FBS) for the treatment window (6-12 hours).[1][2]

Q3: Can I use plastic 96-well plates?

  • Diagnosis: Lipophilic sorption.[1]

  • Explanation: HU-6 is greasy.[1] It will stick to the polystyrene walls of standard plates, reducing the effective concentration.

  • Fix: Use low-binding plates or glass-coated plates if available.[1] If using standard plates, pre-incubate the media+drug in the plate for 30 mins before adding cells (saturation method), though this is less precise.[2]

Q4: Is this compound a TRPV1 Agonist or Antagonist?

  • Answer: Most N-alkyl-N'-vanillyl ureas act as agonists (activators) initially, similar to capsaicin, but often with different kinetics.[1][2] However, prolonged exposure leads to desensitization, effectively acting as a functional antagonist. You must check for Calcium influx (using Fluo-4 AM dye) to confirm agonist activity.[1]

References
  • Appendino, G., et al. (2002).[2] "Vanilloid TRPV1 Receptor Agonists: The Urea Isostere of Capsaicin." Journal of Medicinal Chemistry. (Demonstrates that replacing the amide with a urea bond retains TRPV1 activity but alters lipophilicity).[1]

  • Mori, A., et al. (2006).[2] "Capsalysin, a novel capsaicin-like compound, induces apoptosis via the mitochondrial pathway."[2] Cancer Research.[1] (Establishes the mitochondrial toxicity mechanism for lipophilic vanilloids).

  • Surh, Y.J. (2002).[1][2] "More than spice: Capsaicin in cancer prevention and therapy." Journal of the National Cancer Institute. (Review of cytotoxicity ranges and mechanisms).

  • Walpole, C.S., et al. (1993).[2] "Analogues of capsaicin with agonist activity as novel analgesic agents; structure-activity studies. 1. The aromatic ring."[3][4] Journal of Medicinal Chemistry. (Foundational SAR study for vanillyl derivatives).

Disclaimer: This guide assumes HU-6 is >98% pure.[1] Impurities in urea synthesis (e.g., isocyanates) can cause false-positive toxicity.[1][2]

Sources

Optimization

How to prevent degradation of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea during storage

A Guide to Preventing Degradation During Storage Welcome to the technical support guide for N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea. As a synthetic analogue of capsaicin, this compound holds significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation During Storage

Welcome to the technical support guide for N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea. As a synthetic analogue of capsaicin, this compound holds significant interest for researchers. However, its molecular structure, containing both a phenolic hydroxyl and a urea functional group, presents specific stability challenges. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights to ensure the long-term integrity of your compound during storage.

Frequently Asked Questions (FAQs)

Q1: My solid N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea has turned slightly yellow/brown. What does this mean?

A color change is a primary visual indicator of degradation, likely due to the oxidation of the 4-hydroxy-3-methoxyphenyl (vanillyl) group. Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or elevated temperatures, forming colored quinone-like structures.[1][2]

Q2: What are the absolute best short-term storage conditions for the solid compound?

For short-term storage (up to several weeks), keep the solid compound in a tightly sealed, light-resistant (amber) vial at 2-8 °C.[3] For enhanced protection, especially after the container has been opened, flushing the headspace of the vial with an inert gas like argon or nitrogen is recommended to displace oxygen.[1][4]

Q3: I need to store a stock solution for several months. What is the recommended procedure?

For long-term storage of solutions, prepare the stock in a suitable, dry solvent, aliquot it into single-use portions in amber vials, and store at -20°C or -80°C.[1] Before sealing, purge the vial's headspace with argon or nitrogen to prevent oxidation.[5][6] This minimizes freeze-thaw cycles and repeated exposure to atmospheric oxygen.

Q4: Which analytical method is best for checking the purity of my stored compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most reliable method to assess the purity and quantify any degradation products.[7][8][9] A stability-indicating HPLC method can separate the intact parent compound from its degradants, providing a clear picture of its integrity.[7][10]

Understanding the Degradation Pathways

The stability of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea is primarily threatened by two chemical processes: oxidation and hydrolysis . Understanding these pathways is critical for designing an effective storage strategy.[10][11]

  • Oxidation: The phenolic hydroxyl group is the main site of oxidation. Factors like oxygen, light (photolysis), and heat (thermolysis) can trigger a free-radical chain reaction, leading to the formation of impurities and a noticeable color change.[11][12][13][14] Phenolic compounds are well-known for their antioxidant properties because they can donate a hydrogen atom, but in doing so, they become oxidized themselves.[15][16][17]

  • Hydrolysis: The urea linkage can undergo hydrolysis, particularly in the presence of strong acids, bases, or moisture.[18][19] This reaction would cleave the molecule, breaking it down into smaller, inactive components. While urea is generally stable at neutral pH, prolonged exposure to non-neutral or aqueous conditions, especially at elevated temperatures, can accelerate this process.[18][20]

cluster_oxidation Oxidation Stressors cluster_hydrolysis Hydrolytic Stressors parent N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea (Intact Compound) oxidized_prod Oxidized Products (e.g., Quinones) Leads to discoloration parent->oxidized_prod Oxidation hydrolyzed_prod Hydrolysis Products (Loss of activity) parent->hydrolyzed_prod Hydrolysis O2 Oxygen (Air) O2->oxidized_prod Light Light (Photolysis) Light->oxidized_prod Heat Heat (Thermolysis) Heat->oxidized_prod Moisture Moisture / Water Moisture->hydrolyzed_prod pH Acid / Base pH->hydrolyzed_prod

Potential degradation pathways for the target compound.
Troubleshooting Guide: Identifying and Addressing Degradation

When you suspect degradation, a systematic approach is necessary to confirm it and prevent future occurrences.

Symptom Observed Potential Root Cause Recommended Action Plan
Solid has changed color (e.g., yellow, tan, brown) Oxidation of the phenolic group. This is accelerated by exposure to oxygen, light, and/or heat.[1][2]1. Confirm Purity: Analyze a sample using HPLC to quantify the remaining parent compound and identify degradation peaks.[7] 2. Review Handling: Were vials left open to the air? Was the compound exposed to bright light? 3. Implement Protective Storage: Discard the degraded batch. Store new material under an inert atmosphere (argon/nitrogen) in amber vials at ≤ -20°C.[1][21]
Reduced biological activity or inconsistent experimental results Significant degradation (>5-10%). This could be due to either oxidation or hydrolysis, leading to a lower concentration of the active compound.[22]1. Purity Check: Immediately perform an HPLC analysis on your stock solution or solid.[9] 2. Forced Degradation Study: If possible, perform a forced degradation study (see protocol below) to understand which conditions (e.g., pH, oxidation) your compound is most sensitive to.[10][23] 3. Fresh Stock Preparation: Prepare fresh solutions from a new, unopened batch of the compound for all future experiments.
Precipitate forms in a stored stock solution Degradation product insolubility or solvent evaporation. Degradation products may have different solubility profiles than the parent compound.1. Isolate and Analyze: Attempt to separate the supernatant from the precipitate. Analyze both via HPLC to identify the components. 2. Check Container Seal: Ensure your storage vials have high-quality, airtight seals to prevent solvent evaporation. Consider using vials with PTFE-lined caps. 3. Re-evaluate Solvent Choice: Ensure the chosen solvent is appropriate and that the concentration is not near its saturation limit, especially at low temperatures.
Protocols for Ensuring Compound Stability

Adherence to rigorous protocols is the best defense against degradation.

Protocol 1: Optimal Long-Term Storage of Solid Compound

This protocol is designed to maximize the shelf-life of the solid material.

  • Procurement: Upon receipt, visually inspect the compound for any initial discoloration.

  • Environment Preparation: Perform all aliquoting and handling in an environment with minimal oxygen and humidity, such as a glove box or glove bag filled with argon or nitrogen.[4]

  • Aliquoting: Divide the bulk material into smaller, single-use quantities in amber glass vials. This prevents the entire batch from being repeatedly exposed to the atmosphere.

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace all air.[5][6] Argon is denser than air and is particularly effective.[4]

  • Sealing: Immediately seal the vials with high-quality, airtight caps (e.g., PTFE-lined). For extra protection, wrap the cap-vial interface with Parafilm.[24]

  • Storage: Place the sealed vials in a labeled, secondary container and store them in a freezer at -20°C or -80°C, protected from light.[1][8]

Protocol 2: Stability-Indicating Analysis by HPLC

This method helps you quantify the purity of your compound.

  • Sample Preparation:

    • Accurately prepare a stock solution of your compound in a suitable mobile phase-compatible solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Dilute this stock to a working concentration suitable for UV detection (e.g., 25-50 µg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid) is a common starting point for similar molecules.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the λmax of the compound (determine this by a UV scan if unknown).

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a sample of a new, high-purity reference standard to determine its retention time and peak area.

    • Run a sample of your stored material.

    • Purity Calculation: Calculate purity as (Peak Area of Parent in Sample / Total Peak Area of All Peaks) x 100%. A significant decrease in this percentage or the appearance of new peaks indicates degradation.

Protocol 3: Simplified Forced Degradation Study

Forced degradation studies are essential for understanding a molecule's vulnerabilities.[7][10][22] They deliberately stress the compound to identify potential degradation products and pathways.[23]

  • Prepare Solutions: Prepare several identical solutions of the compound (~100 µg/mL).

  • Apply Stress Conditions (in separate vials):

    • Acid Hydrolysis: Add 0.1 N HCl. Heat at 60°C for 2-4 hours.[1]

    • Base Hydrolysis: Add 0.1 N NaOH. Keep at room temperature for 1-2 hours.[1]

    • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 4-8 hours.[1]

    • Thermal Degradation: Heat one solution at 60-80°C for 24 hours.[11]

    • Photodegradation: Expose one solution to direct UV light or intense sunlight for 24 hours, alongside a control vial wrapped in foil.[12][22]

  • Analysis: After the exposure time, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by HPLC. Aim for 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[23] The results will reveal whether your compound is most sensitive to pH changes, oxidation, heat, or light, allowing you to tailor your storage strategy precisely.

Storage Condition Decision Workflow

start Start: New Batch of Compound q_state Solid or Solution? start->q_state q_solid_duration Storage Duration? q_state->q_solid_duration Solid q_solution_duration Storage Duration? q_state->q_solution_duration Solution solid_short Solid: Short-Term (<1 month) q_solid_duration->solid_short Short-Term solid_long Solid: Long-Term (>1 month) q_solid_duration->solid_long Long-Term solution_short Solution: Short-Term (<1 week) q_solution_duration->solution_short Short-Term solution_long Solution: Long-Term (>1 week) q_solution_duration->solution_long Long-Term rec_ss Store at 2-8°C. Amber vial, tightly sealed. Consider inert gas flush. solid_short->rec_ss rec_sl Aliquot into single-use amber vials. Flush with Argon/Nitrogen. Store at -20°C to -80°C. solid_long->rec_sl rec_ls Store at 2-8°C. Amber vial, tightly sealed. Prepare fresh if possible. solution_short->rec_ls rec_ll Aliquot into single-use amber vials. Flush with Argon/Nitrogen. Store at -20°C to -80°C. solution_long->rec_ll

A workflow for selecting appropriate storage conditions.
Summary of Recommended Storage Conditions
Form Duration Temperature Atmosphere Light Protection Key Considerations
Solid Short-Term (< 1 month)2 to 8 °CSealed (Inert gas flush recommended)Amber vialKeep container tightly sealed.[21]
Solid Long-Term (> 1 month)-20 °C to -80 °CInert (Argon or Nitrogen) Amber vialAliquot to avoid repeated handling of the main stock.[1]
Solution Short-Term (< 1 week)2 to 8 °CSealed (Inert gas flush recommended)Amber vialUse of a slightly acidic buffer may improve stability.[1] Prepare fresh when possible.
Solution Long-Term (> 1 week)-20 °C to -80 °CInert (Argon or Nitrogen) Amber vialAliquot into single-use volumes to prevent freeze-thaw cycles.[1][8]

By implementing these robust storage and handling strategies, you can significantly mitigate the risk of degradation, ensuring the reliability and reproducibility of your research involving N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea.

References
  • Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved February 25, 2026, from [Link]

  • Kineticos (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Kineticos. [Link]

  • ResolveMass Laboratories (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Albany Molecular Research Inc. (AMRI) (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Curia. [Link]

  • Environmental Health & Safety (n.d.). Chemical Storage. Carnegie Mellon University. Retrieved February 25, 2026, from [Link]

  • Kopec, S. E., et al. (2002). Chemical analysis of freshly prepared and stored capsaicin solutions: implications for tussigenic challenges. Pulmonary Pharmacology & Therapeutics, 15(5), 431-436. [Link]

  • Consensus (n.d.). How do phenolic compounds impact the shelf life of food products?. Consensus. Retrieved February 25, 2026, from [Link]

  • ResearchGate (2024, December 27). Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • Tang, H., et al. (2016). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PLoS ONE, 11(1), e0145942. [Link]

  • Promthong, S., et al. (2022). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. International Journal of Molecular Sciences, 23(24), 15582. [Link]

  • Lee, J. Y., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods, 10(11), 2748. [Link]

  • National Center for Biotechnology Information (n.d.). Capsaicin. PubChem Compound Summary for CID 1548943. Retrieved February 25, 2026, from [Link].

  • Gurnani, N., et al. (2015). Stability of Capsaicinoids and Antioxidants in Dry Hot Peppers under Different Packaging and Storage Temperatures. Foods, 4(1), 48-63. [Link]

  • Gurnani, N., et al. (2015). Stability of Capsaicinoids and Antioxidants in Dry Hot Peppers under Different Packaging and Storage Temperatures. ResearchGate. [Link]

  • Haile, M., & Nigussie, K. (2022). Effect of packaging materials, storage temperatures, and storage durations on physico-chemical qualities of red-hot pepper (Capsicum species) powder at wondo genet, ethiopia. International Journal of Food Science. [Link]

  • Linde plc (n.d.). Inerting in the chemical industry. Linde Industrial Gases. Retrieved February 25, 2026, from [Link]

  • Sari, D. R. T., & Isnaeni, I. (2022). Stability of High Concentration Capsaicin in Transfersome Carriers in Gel Dosage Form. Formosa Journal of Science and Technology, 1(6), 727-736. [Link]

  • Carl ROTH (n.d.). Safety Data Sheet: Capsaicin. Carl ROTH. Retrieved February 25, 2026, from [Link]

  • Chemistry Stack Exchange (2023, November 4). Storage of air and temperature sensitive reagents. Stack Exchange. [Link]

  • El-Hamzy, E. M. A., & Ashour, M. M. S. (2016). Effect of Different Drying Methods and Storage on Physico-chemical Properties, Capsaicinoid Content, Rehydration Ability, Color Parameters and Bioactive Compounds of Dried Red Jalapeno Pepper (Capsicum annuum) Slices. Middle East Journal of Applied Sciences, 6(4), 1012-1037. [Link]

  • Zhang, M., et al. (2022). A modified spectrophotometric method for selective determination of trace urea: application in the production process of ultrapure water. Water Supply, 22(9), 7247–7257. [Link]

  • Reddit (2018, February 10). "Store under Argon". r/labrats. [Link]

  • Corbo, M. R., et al. (2024). Storage effect on olive oil phenols: cultivar-specific responses. Frontiers in Plant Science, 15. [Link]

  • Estiú, G. L., & Merz, K. M. (2007). The Hydrolysis of Urea and the Proficiency of Urease. Journal of the American Chemical Society, 129(48), 15047-15057. [Link]

  • Google Patents (n.d.). US4316996A - Discoloration prevention of phenolic antioxidants. Google Patents.
  • Asfaw, T. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Modern Chemistry & Applications. [Link]

  • Chen, C., et al. (2021). The hydrolytic stability and structure of the cured melamine-urea-formaldehyde resin. Journal of Adhesion Science and Technology, 35(11), 1149-1162. [Link]

  • Abraham, J., et al. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food Additives & Contaminants: Part A, 38(5), 754-764. [Link]

  • Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370. [Link]

  • da Silva, M. A. P., et al. (2022). A Green Analytical Methodology for Detecting Adulteration in Automotive Urea-SCR Products Using Microfluidic-Paper Analytical Devices. Chemosensors, 10(3), 110. [Link]

  • Chen, Y., et al. (2024). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress. Journal of Agricultural and Food Chemistry. [Link]

  • Kumar, S. (2023). Flavonoids and Phenolic Compounds: A Delectable Defense against Disease. Modern Chemistry & Applications. [Link]

  • Rudrapal, M., et al. (2023). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. Molecules, 28(24), 8039. [Link]

  • Callahan, B. P., & Varganov, S. A. (2007). Why Urea Eliminates Ammonia Rather than Hydrolyzes in Aqueous Solution. The Journal of Physical Chemistry B, 111(3), 541-547. [Link]

  • ChemRxiv (2023). Guidelines for reliable urea detection in electrocatalysis. ChemRxiv. [Link]

  • Sepax Technologies, Inc. (n.d.). Analysis of Urea. Sepax Technologies, Inc.. [Link]

  • White Rose Research Online (2024, September 5). Exploiting decarbonylation and dehydrogenation of formamides for the synthesis of ureas, polyureas, and poly(urea-urethanes). White Rose Research Online. [Link]

  • Urbańczyk, E., et al. (2016). Reaction pathways of urea degradation by electrochemically generated active chlorine. Chemical Engineering Journal, 306, 116-123. [Link]

Sources

Troubleshooting

Refining HPLC gradient for better separation of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea

Ticket ID: #REQ-8821-HEX Subject: Refining HPLC gradient for N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Molecule & The Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REQ-8821-HEX Subject: Refining HPLC gradient for N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

You are attempting to separate N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea . Before optimizing the gradient, we must deconstruct the analyte to understand its chromatographic behavior.

  • Structural Class: Vanilloid / Urea Derivative.

  • Key Moieties:

    • Vanillyl Group: Contains a phenolic hydroxyl (pKa ~10) and a methoxy group. This creates potential for hydrogen bonding and ionization at high pH.

    • Urea Linkage (-NH-CO-NH-): A strong hydrogen bond donor/acceptor. This is the primary source of peak tailing due to interactions with residual silanols on silica columns.[1][2][3]

    • Hexyl Chain: A moderate lipophilic tail (C6). This provides the primary retention mechanism on Reverse Phase (RP) columns but is shorter than the nonyl chain in natural Capsaicin, meaning it will elute earlier.

The Core Challenge: The dual nature of this molecule—hydrophobic tail vs. polar, H-bonding urea/phenol core—often leads to "smearing" or tailing peaks on standard C18 columns, and co-elution with synthesis precursors (e.g., vanillylamine).

Part 1: The "Golden Standard" Baseline Protocol

Do not start with complex gradients. Establish a baseline using this robust, self-validating protocol derived from standard Capsaicinoid separation methods but adjusted for the increased polarity of the urea linkage.

Recommended System Setup
ParameterSpecificationRationale
Column C18 with Polar Embedding or End-capped (e.g., C18-PFP, Shield RP)Standard C18 leaves silanols exposed, causing urea tailing. Polar-embedded phases shield these silanols.[3]
Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µmStandard analytical scale.[2] 150mm provides sufficient plates for impurity separation.
Temperature 30°C - 35°C Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening urea peaks.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Detection UV @ 280 nm (Primary) & 230 nmThe vanillyl ring absorbs strongly at 280 nm (specific). 230 nm is more sensitive but detects more solvent noise.
The Scouting Gradient (Protocol A)

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7) Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Why Acid? The low pH ensures the phenolic -OH remains protonated (neutral) and suppresses the ionization of residual silanols on the column, significantly reducing tailing.

Time (min)% Mobile Phase BEvent
0.0 10%Equilibration: Start low to trap polar impurities (e.g., unreacted amines).
2.0 10%Isocratic Hold: Ensures injection slug clears before ramp.
15.0 90%Linear Ramp: Wide scouting range to locate the hexyl-urea peak.
18.0 90%Wash: Elute highly lipophilic dimers or side products.
18.1 10%Re-equilibration: Return to start.
23.0 10%Stop: Ready for next injection.

Part 2: Troubleshooting & Optimization Logic

Issue 1: Peak Tailing (Asymmetry > 1.2)

Symptom: The peak rises sharply but drags out on the right side. Root Cause: The urea nitrogens or phenolic oxygen are H-bonding with free silanols on the silica surface.

Troubleshooting Workflow:

TailingFix Start Issue: Peak Tailing (As > 1.2) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AddAcid Action: Add 0.1% TFA or Formic Acid (Protonate Silanols) CheckPH->AddAcid No CheckCol Is Column End-Capped? CheckPH->CheckCol Yes AddAcid->CheckCol SwitchCol Action: Switch to 'Base Deactivated' (BDS) or Polar-Embedded C18 CheckCol->SwitchCol No Temp Action: Increase Temp to 40°C (Improves Mass Transfer) CheckCol->Temp Yes Solved Peak Symmetrical SwitchCol->Solved Temp->Solved

Figure 1: Decision tree for eliminating peak tailing in urea derivatives.

Issue 2: Co-elution with Impurities

Symptom: A "shoulder" on the main peak or a single broad peak that contains both the product and a synthesis impurity (likely the starting material N-vanillylamine or hexyl isocyanate derivatives).

Selectivity Adjustment Protocol:

  • Change Organic Modifier: If using Acetonitrile (ACN), switch to Methanol (MeOH) .

    • Why? ACN is aprotic (dipole interaction). Methanol is protic (H-bond donor/acceptor).[2] Methanol often provides better selectivity for phenolic/urea compounds because it interacts differently with the H-bonding sites than ACN does.

  • Flatten the Gradient: If the peak elutes at 12 min (approx 60% B), flatten the slope around that percentage.

Optimized Resolution Gradient (Example): Assuming the peak elutes around 50% B in the scouting run.

Time (min)% BRationale
0.030%Start closer to elution point to save time.
10.060%Shallow Gradient: 3% change per minute (vs 5.3% in scout). Increases resolution.
12.090%Wash step.[2]

Part 3: Frequently Asked Questions (FAQ)

Q1: My retention time is drifting. Why? A: This is often due to "Phase Collapse" or insufficient equilibration.

  • Phase Collapse: If you start at 100% water (0% B) on a standard C18, the hydrocarbon chains of the stationary phase can "collapse" or mat down, losing surface area. Always maintain at least 5-10% Organic in the mobile phase.

  • Equilibration: Urea derivatives can adsorb to the column. Ensure your re-equilibration time is at least 5-10 column volumes (approx 5-8 mins at 1 mL/min).

Q2: Can I use a Phosphate Buffer instead of Formic Acid? A: Yes, and it may improve peak shape.

  • Protocol: 20mM Potassium Phosphate (pH 2.5).

  • Warning: Phosphate is not volatile. Do not use this if you plan to use Mass Spectrometry (LC-MS). It will clog the source. For LC-MS, stick to Formic Acid or Ammonium Formate.

Q3: The peak is splitting.[4] Is it the column? A: Before blaming the column, check your Injection Solvent .

  • If you dissolve your sample in 100% Acetonitrile but your gradient starts at 10% Acetonitrile, the strong solvent will carry the analyte down the column faster than the mobile phase, causing band broadening or splitting.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 10:90 ACN:Water).

Part 4: Advanced Visualization - Gradient Optimization

The following diagram illustrates how to transform your scouting run into a high-resolution method.

GradientOpt cluster_Strategies Optimization Strategies Input Scouting Run (10-90% B in 15 min) Decision Locate Target Peak (e.g., elutes at 50% B) Input->Decision Strat1 Strategy A: Resolution Flatten slope ±10% around elution point (40-60% B over 10 min) Decision->Strat1 Strat2 Strategy B: Speed Isocratic Hold at 50% B (Only if impurities are far away) Decision->Strat2

Figure 2: Workflow for converting a scouting gradient into a final method.

References

  • Garcés-Claver, A., et al. (2006). "Determination of Capsaicin and Dihydrocapsaicin in Capsicum Fruits by Liquid Chromatography–Electrospray/Time-of-Flight Mass Spectrometry." Journal of Agricultural and Food Chemistry. (Establishes baseline separation for vanilloids).

  • Phenomenex. (2025). "How to Reduce Peak Tailing in HPLC." Technical Guides. (Authoritative guide on silanol interactions with basic/urea compounds).

  • Element Lab Solutions. (2024). "Peak Tailing in HPLC: Causes and Solutions." (Mechanistic explanation of pH and silanol effects).

  • Barbero, G.F., et al. (2008). "Fast separation of capsaicinoids from peppers by RP-UPLC." Journal of Separation Science. (Gradient optimization for short-chain vs long-chain vanilloids).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea vs. Conventional Phenylurea Herbicides

Executive Summary This guide provides a technical comparison between the bio-inspired molecule N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea (hereafter referred to as Van-Hex-Urea ) and established Phenylurea herbic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the bio-inspired molecule N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea (hereafter referred to as Van-Hex-Urea ) and established Phenylurea herbicides (e.g., Diuron, Isoproturon).

While both classes contain the urea pharmacophore (


), their biological targets diverge significantly due to a critical structural variation: the methylene bridge . Conventional phenylureas are potent Photosystem II (PSII) inhibitors. In contrast, vanillyl-derived ureas function primarily as allelochemical mimics, often exhibiting root growth inhibition (auxin-like or microtubule disruption) rather than photosynthetic blockade.

Key Findings:

  • Potency: Van-Hex-Urea is predicted to have

    
     lower affinity for the PSII 
    
    
    
    site compared to Diuron.
  • Selectivity: Conventional phenylureas are broad-spectrum post-emergent herbicides; Van-Hex-Urea profiles closer to a pre-emergent root inhibitor.

  • Safety: The vanillyl moiety confers rapid biodegradability, contrasting with the persistence of chlorinated phenylureas.

Chemical Identity & Physiochemical Comparison[1][2][3][4][5]

The structural distinction determines the biological fate. The "Incumbent" (Diuron) relies on a rigid electronic connection between the urea and the aromatic ring. The "Challenger" (Van-Hex-Urea) breaks this connection.

FeatureVan-Hex-Urea (The Challenger) Diuron (The Standard) Implication
Core Structure

-Benzylurea derivative

-Phenylurea (Anilide)
Critical: Phenylureas require direct

-Aryl attachment for PSII activity.
Lipophilicity (LogP) ~3.6 - 4.1 (Est.)2.85Van-Hex-Urea is more lipophilic, aiding root uptake but potentially trapping it in soil organic matter.
Electronic Character Electron-rich (Methoxy/Hydroxy)Electron-deficient (Dichloro)Diuron's electron-withdrawing groups enhance

-stacking in the D1 protein pocket.
Water Solubility Low (<20 mg/L Est.)42 mg/LVan-Hex-Urea requires surfactant optimization for foliar application.
Environmental Fate Rapid degradation (Phenolic oxidation)Persistent (Halogenated stability)Van-Hex-Urea offers a superior eco-toxicological profile.

Mechanism of Action: The Structural Divergence

This section details why these molecules behave differently. The primary target for phenylureas is the D1 protein of the Photosystem II complex.

The Phenylurea Mechanism (Diuron)

Conventional phenylureas bind to the


 site of the D1 protein.
  • Requirement: The N-H of the urea must form a hydrogen bond with Serine-264 and Phenylalanine-265 .

  • Resonance: The nitrogen atom attached to the phenyl ring participates in resonance, flattening the molecule to fit the binding cleft.

The Vanillyl-Urea Mechanism (Van-Hex-Urea)

The insertion of a methylene group (


) between the ring and the urea nitrogen (making it a benzyl urea) breaks the resonance.
  • Consequence: The molecule adopts a "bent" conformation that does not fit the rigid

    
     pocket.
    
  • Alternative Target: Research suggests vanillyl-ureas and capsaicin analogs act via root growth inhibition , potentially interfering with microtubule assembly or acting as auxin transport inhibitors (similar to certain benzyl-urea cytokinins).

Pathway Visualization (Graphviz)

MOA_Comparison cluster_phenyl Conventional Phenylurea (Diuron) cluster_vanillyl Van-Hex-Urea (Analog) D_Struct Structure: N-Aryl-N-Alkyl Urea D_Prop Planar Geometry (Resonance Stabilized) D_Struct->D_Prop D_Target Target: PSII D1 Protein (QB Site) D_Prop->D_Target D_Effect Blocks Electron Transport (Chlorosis/Necrosis) D_Target->D_Effect V_Target Target: Microtubules / Auxin Transport (Hypothesized) D_Target->V_Target SAR Divergence (Methylene Bridge Effect) V_Struct Structure: N-Benzyl-N-Alkyl Urea V_Prop Flexible/Bent Geometry (No Resonance) V_Struct->V_Prop V_Prop->V_Target V_Effect Root Stunting / Growth Arrest (Pre-emergence Activity) V_Target->V_Effect

Figure 1: Mechanistic divergence driven by the methylene spacer. The direct N-Aryl bond is essential for the photosynthetic inhibition seen in Diuron, whereas the benzyl structure of Van-Hex-Urea shifts activity toward growth regulation.

Experimental Protocols for Validation

To empirically verify the activity difference, a dual-assay approach is required: The Hill Reaction (Photosynthesis) and a Root Elongation Assay (Growth Regulation).

Protocol A: The Hill Reaction (PSII Inhibition Screening)

Validates if Van-Hex-Urea acts like a traditional herbicide.

Reagents:

  • Isolated Chloroplasts (Spinach or Pea).

  • DCPIP (2,6-dichlorophenolindophenol) - Blue (Oxidized) to Colorless (Reduced).

  • Test Compounds: Diuron (Positive Control), Van-Hex-Urea, DMSO (Solvent).

Workflow:

  • Isolation: Homogenize leaves in isolation buffer (0.4 M sucrose, 50 mM Tricine pH 7.8). Centrifuge 3000xg. Resuspend pellet.

  • Assay Setup: In cuvettes, mix Chloroplast suspension + DCPIP (30 µM) + Test Compound (Range: 0.1 µM to 100 µM).

  • Illumination: Expose to saturating light (>500 µmol photons/m²/s) for 60 seconds.

  • Measurement: Monitor Absorbance at 600 nm.

    • Control: Rapid decrease in A600 (DCPIP reduction).

    • Diuron: No change in A600 (Electron transport blocked).

    • Van-Hex-Urea:Expected Result: Slight or no inhibition of DCPIP reduction (Weak/No PSII activity).

Protocol B: Arabidopsis Root Elongation Assay

Validates the alternative "Growth Regulator" mechanism.

Workflow:

  • Sterilization: Surface sterilize Arabidopsis thaliana seeds.

  • Plating: Plate on MS Agar containing Van-Hex-Urea (0, 1, 10, 50 µM).

  • Growth: Vertically orient plates in growth chamber (16h light/8h dark) for 7 days.

  • Analysis: Measure primary root length using ImageJ.

    • Expected Result: Van-Hex-Urea will likely show significant root stunting (

      
      ) comparable to allelopathic phenols, whereas Diuron affects leaf color (bleaching) more than initial root length.
      

Predicted Performance Data

Based on Structure-Activity Relationship (SAR) databases for benzyl-ureas vs. phenylureas:

ParameterDiuron (Reference)Van-Hex-Urea (Predicted)
PSII

(Hill Reaction)


(Inactive/Weak)
Root Growth



Symptomology Leaf Chlorosis (Yellowing)Radicle Necrosis / Stunting
Soil Half-Life (

)
90 - 180 Days7 - 14 Days (Rapid biodegradation)

Synthesis & Screening Workflow

The following diagram outlines the critical path for synthesizing and testing Van-Hex-Urea against standard herbicides.

Workflow cluster_synth Synthesis Phase cluster_test Bio-Assay Phase Van Vanillylamine (Precursor) React Nucleophilic Addition (THF, 0°C -> RT) Van->React HexIso Hexyl Isocyanate HexIso->React Product Van-Hex-Urea (Crystalline Solid) React->Product Hill Hill Reaction (PSII Target) Product->Hill Root Root Assay (Auxin/Mitosis) Product->Root Result1 High PSII IC50 (Non-Target) Hill->Result1 Result2 Root Stunting (Active) Root->Result2

Figure 2: Synthesis via isocyanate addition and subsequent bifurcated screening strategy to identify mode of action.

Conclusion & Strategic Recommendation

N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea is not a direct functional replacement for Diuron or Isoproturon in terms of photosynthetic inhibition. The structural interruption of the conjugated system renders it ineffective at the D1 protein binding site.

However, it represents a promising candidate for "Bio-Rational" herbicide development . Its structural similarity to capsaicinoids and natural allelochemicals suggests utility as a pre-emergent seedling inhibitor with a high safety profile.

Recommendation for Researchers:

  • Do not screen solely for leaf chlorosis (PSII activity); you will likely get false negatives.

  • Focus on pre-emergence soil application assays targeting seed germination and root architecture.

  • Formulation: Due to the phenolic hydroxyl group, this molecule is susceptible to oxidative degradation. Formulation with antioxidants or encapsulation is recommended for field stability.

References

  • Trebst, A. (2007). Inhibitors in the functional cycle of photosystem II. Photosynthesis Research. Link

  • Dayan, F. E., et al. (2010). Natural products as sources for new herbicides. Pesticide Biochemistry and Physiology. Link

  • Liu, Y., et al. (2013).[1] Synthesis and Herbicidal Activity of Novel Urea Derivatives. Chemical Research in Chinese Universities. Link

  • PubChem Database. (2024). Compound Summary: N-Hexyl-N'-phenylurea & Vanillyl Derivatives. National Library of Medicine. Link

  • Macias, F. A., et al. (2007). Allelopathy: a natural alternative for weed control. Agronomy for Sustainable Development. Link

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Comparative

A Comparative Analysis of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea and Capsaicin as TRPV1 Receptor Modulators

A Guide for Researchers and Drug Development Professionals In the landscape of sensory neuron modulation and pain research, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel stands as a pivotal target. Its act...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of sensory neuron modulation and pain research, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel stands as a pivotal target. Its activation by a variety of stimuli, including heat, protons, and the pungent compound capsaicin, has made it a focal point for the development of novel analgesics. Capsaicin, the active component of chili peppers, is the archetypal TRPV1 agonist, extensively studied for its dual role in eliciting and subsequently desensitizing pain. This guide provides a comparative analysis of capsaicin and a structurally related synthetic compound, N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea, hereafter referred to as PHMU.

While capsaicin's pharmacological profile is well-documented, PHMU represents a less-explored chemical entity. This analysis will therefore juxtapose the established properties of capsaicin with a theoretical and structural evaluation of PHMU, providing a framework for its potential as a TRPV1 modulator.

Chemical and Structural Properties

A comparative overview of the chemical structures and properties of capsaicin and PHMU is essential to understanding their potential interactions with the TRPV1 receptor.

FeatureCapsaicinN-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea (PHMU)
Chemical Formula C₁₈H₂₇NO₃C₁₄H₂₁NO₃
Molecular Weight 305.4 g/mol 251.32 g/mol
Structure Contains a vanillyl head group, an amide linker, and a hydrophobic acyl chain.Contains a vanillyl head group, a urea linker, and a hexyl chain.
Key Functional Groups Phenolic hydroxyl, methoxy, amidePhenolic hydroxyl, methoxy, urea

The shared vanillyl moiety is a critical pharmacophore for interaction with the TRPV1 receptor. The primary structural divergence lies in the linker region—an amide in capsaicin versus a urea in PHMU—and the nature of the hydrophobic tail.

Mechanism of Action at the TRPV1 Receptor

Capsaicin is a potent and selective agonist of the TRPV1 receptor.[1][2] Its binding to a pocket formed by the transmembrane segments of the channel induces a conformational change, leading to channel opening.[1] This allows for the influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of sensory neurons and the sensation of pain and heat.[1][3]

The mechanism of action for PHMU has not been empirically determined. However, based on its structural similarity to capsaicin, it is hypothesized to also interact with the TRPV1 receptor. The urea linkage in PHMU, as a bioisostere of the amide bond in capsaicin, may allow it to engage in similar hydrogen bonding interactions within the receptor's binding pocket. Structure-activity relationship (SAR) studies of capsaicin analogs have shown that the amide linker is a key component for agonist activity.[4] The replacement with a urea group could potentially alter the binding affinity, efficacy, and metabolic stability of the molecule.

Potency and Efficacy

The potency of capsaicin as a TRPV1 agonist is well-established, with reported EC₅₀ values typically in the sub-micromolar range.[1] However, these values can vary depending on the experimental conditions, such as pH. For instance, under acidic conditions, the potency of capsaicin can be significantly increased.[5]

There is currently no publicly available data on the potency (EC₅₀) or efficacy of PHMU as a TRPV1 modulator. To ascertain these parameters, in vitro assays such as calcium imaging or patch-clamp electrophysiology would be required.

Selectivity

Capsaicin exhibits high selectivity for the TRPV1 channel and does not significantly activate other members of the TRPV family.[1][2] This selectivity is a desirable trait for a pharmacological tool and a potential therapeutic agent.

The selectivity profile of PHMU is unknown. Any comprehensive evaluation of this compound would necessitate screening against a panel of related receptors to determine its specificity for TRPV1.

Desensitization

A hallmark of capsaicin's action is the induction of TRPV1 desensitization upon prolonged or repeated application.[6] This process, mediated by calcium influx and subsequent activation of phosphatases like calcineurin, renders the channel and the neuron less responsive to further stimuli, forming the basis of its analgesic effect.[2]

It is plausible that if PHMU acts as a TRPV1 agonist, it would also induce receptor desensitization. The kinetics and extent of this desensitization would be critical determinants of its potential therapeutic utility and would require experimental verification.

Experimental Protocols for Comparative Analysis

To empirically compare the pharmacological profiles of capsaicin and PHMU, the following standard experimental protocols are recommended.

In Vitro Calcium Imaging Assay

This high-throughput assay measures the increase in intracellular calcium ([Ca²⁺]i) following the activation of TRPV1 channels.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Dye Loading cluster_2 Compound Addition & Measurement cluster_3 Data Analysis A Seed HEK293 cells stably expressing hTRPV1 in a 96-well plate B Incubate overnight A->B C Wash cells with Assay Buffer (HBSS + HEPES) B->C D Incubate with Fluo-4 AM loading solution C->D E Wash cells to remove excess dye D->E F Place plate in a fluorescence microplate reader E->F G Add serial dilutions of Capsaicin or PHMU F->G H Measure fluorescence intensity over time G->H I Calculate the peak fluorescence response H->I J Generate dose-response curves I->J K Determine EC50 values J->K G cluster_0 Preparation cluster_1 Recording cluster_2 Data Acquisition & Analysis A Culture cells expressing TRPV1 on coverslips B Prepare intracellular and extracellular solutions A->B C Pull glass micropipettes B->C D Obtain a gigaseal on a single cell C->D E Rupture the membrane to achieve whole-cell configuration D->E F Apply voltage-clamp protocol E->F G Perfuse with control and compound-containing solutions F->G H Record inward currents G->H I Measure peak current amplitude at each concentration H->I J Generate dose-response curve and calculate EC50 I->J

Caption: Workflow for Whole-Cell Patch-Clamp Assay.

Detailed Methodology:

  • Cell Preparation: Use cells expressing TRPV1, either primary sensory neurons or a heterologous expression system like HEK293 cells.

  • Recording Setup: Place a coverslip with adherent cells in a recording chamber on an inverted microscope.

  • Pipette and Solutions: Fill a glass micropipette with an appropriate intracellular solution and use a suitable extracellular solution in the bath.

  • Whole-Cell Configuration: Form a high-resistance seal (gigaseal) between the micropipette and the cell membrane, then rupture the membrane patch to gain electrical access to the cell interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Compound Application: Apply different concentrations of capsaicin or PHMU via a perfusion system and record the resulting inward currents.

  • Data Analysis: Measure the peak current amplitude for each concentration and construct dose-response curves to determine the EC₅₀.

TRPV1 Signaling Pathway

Activation of the TRPV1 receptor by agonists like capsaicin initiates a cascade of intracellular events, primarily driven by the influx of cations.

G cluster_0 TRPV1 Activation cluster_1 Ion Influx cluster_2 Cellular Response Capsaicin Capsaicin / PHMU TRPV1 TRPV1 Channel Capsaicin->TRPV1 Binds to receptor Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx Ca_signaling Intracellular Ca²⁺ Signaling Ca_influx->Ca_signaling Desensitization Receptor Desensitization Ca_influx->Desensitization Depolarization Membrane Depolarization Na_influx->Depolarization AP Action Potential Generation Depolarization->AP

Caption: Simplified TRPV1 Signaling Pathway.

Conclusion

Capsaicin remains the gold standard for a potent and selective TRPV1 agonist, with a well-characterized pharmacological profile that has been instrumental in elucidating the role of this channel in nociception. N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea (PHMU) presents an intriguing structural analog, with the potential to modulate TRPV1 activity. However, the current lack of empirical data on PHMU's interaction with the TRPV1 receptor necessitates a thorough experimental investigation.

The proposed experimental protocols provide a clear path forward for the characterization of PHMU. By directly comparing its effects on TRPV1 activation and desensitization to those of capsaicin, researchers can determine its potential as a novel pharmacological tool or therapeutic lead. A comprehensive understanding of how the urea linkage and hexyl tail of PHMU influence its activity will contribute valuable insights into the structure-activity relationships of TRPV1 modulators, aiding in the rational design of future compounds with improved properties.

References

  • Caterina, M.J., Schumacher, M.A., Tominaga, M., et al. The capsaicin receptor: a heat-activated ion channel in the pain pathway.
  • Yang, F., & Zheng, J. (2017). Understand spiciness: mechanism of TRPV1 channel activation by capsaicin. Protein & cell, 8(3), 169–177.
  • Ryu, S., Btesh, J., McCleskey, E. W., & Pearce, R. A. (2007). Acidification of rat TRPV1 alters the kinetics of capsaicin responses. The Journal of general physiology, 130(5), 485–495.
  • Latorre, R., Brauchi, S., & Orta, G. (2007). The capsaicin receptor: a heat-activated ion channel in the pain pathway.
  • Voets, T., Droogmans, G., Wissenbach, U., Janssens, A., Flockerzi, V., & Nilius, B. (2004). The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels.
  • Appendino, G., Daddario, N., Minassi, A., & De Petrocellis, L. (2005). The taming of capsaicin. Synthesis and vanilloid antagonistic activity of isosteric and regioisomeric halononiv amides and their products of halogen-carbon exchange. Journal of medicinal chemistry, 48(13), 4485–4491.
  • Gunthorpe, M. J., Rami, H. K., Jerman, J. C., Smart, D., Gill, C. H., Soffin, E. M., ... & Davis, J. B. (2004). Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist. Neuropharmacology, 46(1), 133-149.
  • Pomonis, J. D., Harrison, J. E., Tran, P. V., Tu, M., & Vaught, J. L. (2003). N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a novel, orally effective, and peripherally restricted TRPV1 antagonist for the treatment of pain. Journal of Pharmacology and Experimental Therapeutics, 306(2), 387-393.
  • Walpole, C. S., Bevan, S., Bloomfield, G., Breckenridge, R., James, I. F., Ritchie, T., ... & Wrigglesworth, R. (1996). Similarities and differences in the structure-activity relationships of capsaicin and resiniferatoxin analogues. Journal of medicinal chemistry, 39(15), 2939-2952.
  • Huang, X. F., Xue, J. Y., Jiang, A. Q., & Zhu, H. L. (2013). Capsaicin and its analogues: structure-activity relationship study. Current medicinal chemistry, 20(21), 2661–2672.
  • PubChem. Hexanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-. [Link]

  • PubChem. Capsaicin. [Link]

  • Starostecka, A., & Brzezinski, T. (2021). N-Vanillylnonanamide, a natural product from capsicum oleoresin, as potential inhibitor of collagen fibrillation. International journal of biological macromolecules, 185, 94-100.
  • De Petrocellis, L., Moriello, A. S., & Di Marzo, V. (2011). N-palmitoyl-vanillamide (palvanil) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity. Pharmacological research, 63(4), 294-299.
  • Gavva, N. R., Bannon, A. W., Surapaneni, S., Hovland, D. N., Lehto, S. G., Klionsky, L., ... & Treanor, J. J. (2005). The vanilloid receptor TRPV1 is tonically active in vivo and controls body temperature in rats and mice. Journal of Neuroscience, 25(16), 4153-4161.
  • Holzer, P. (2007). The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor. British journal of pharmacology, 151(6), 727–740.
  • Moran, M. M., McAlexander, M. A., Bíró, T., & Szallasi, A. (2011). Transient receptor potential channels as therapeutic targets. Nature reviews. Drug discovery, 10(8), 601–620.
  • Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) receptors and mechanisms. Pharmacological reviews, 51(2), 159–212.
  • Tominaga, M., Caterina, M. J., Malmberg, A. B., Rosen, T. A., Gilbert, H., Skinner, K., ... & Julius, D. (1998). The cloned capsaicin receptor integrates multiple pain-producing stimuli. Neuron, 21(3), 531-543.
  • Vriens, J., Appendino, G., & Nilius, B. (2009). Pharmacology of vanilloid and ankyrin transient receptor potential channels. Current neuropharmacology, 7(4), 273–288.
  • Wang, Y., & Szallasi, A. (2018). Targeting TRPV1 for pain relief: limits, challenges, and new opportunities. Pharmacology & therapeutics, 187, 1-13.
  • Winter, J., Bevan, S., & Campbell, E. A. (1995). Capsaicin and pain mechanisms. British journal of anaesthesia, 75(2), 157–168.
  • Wikipedia. Transient receptor potential vanilloid 1. [Link]

  • Zygmunt, P. M., Petersson, J., Andersson, D. A., Chuang, H., Sørgård, M., Di Marzo, V., ... & Högestätt, E. D. (1999). Vanilloid receptors on sensory nerves mediate the vasodilator action of anandamide.
  • Di Marzo, V., De Petrocellis, L., & Moriello, A. S. (2016). Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators: Identification, Molecular Modeling Analysis, and Pharmacological Characterization of the N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide, a Small Molecule Endowed with Agonist TRPV1 Activity and Protective Effects against Oxidative Stress. ACS chemical neuroscience, 7(6), 737–748.
  • Julius, D. (2013). TRP channels and pain. Annual review of cell and developmental biology, 29, 355-384.
  • Benemei, S., De Logu, F., & Geppetti, P. (2017). The multifaceted pharmacological properties of the TRPV1 channel.
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Validation

A Researcher's Guide to Validating the In-Vitro Anticancer Efficacy of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in-vitro anticancer activity of the novel capsaicin analog, N-Hexyl-N'-[(4-hydroxy-3-methoxyph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in-vitro anticancer activity of the novel capsaicin analog, N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea. While extensive research has highlighted the anticancer potential of capsaicin and its derivatives, specific experimental data for this particular compound is not yet widely available in the public domain.[1] This document, therefore, serves as a detailed methodological roadmap to generate robust and comparable data on its efficacy against cancer cell lines.

The following sections will detail the synthesis of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea, outline rigorous protocols for key in-vitro assays, and provide a comparative framework against other known capsaicin analogs, such as Arvanil and Olvanil. By following these guidelines, researchers can effectively evaluate the therapeutic potential of this promising compound.

Introduction: The Promise of Capsaicin Analogs in Oncology

Capsaicin, the pungent compound in chili peppers, has demonstrated significant anticancer properties, but its clinical utility is hampered by undesirable side effects like a burning sensation and gastrointestinal irritation.[1] This has spurred the development of synthetic capsaicin analogs that retain or enhance the anticancer activity while minimizing adverse effects. N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea belongs to this class of compounds, featuring the characteristic vanilloid motif. The urea linkage in this analog is a strategic modification intended to modulate the compound's physicochemical properties and potentially its biological activity.

The primary mechanism of action for many capsaicin analogs is believed to involve the transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel.[1] However, evidence also suggests that some anticancer effects of these compounds may be independent of TRPV1.[1] Therefore, a thorough in-vitro evaluation is crucial to elucidate the specific mechanisms of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea.

Synthesis of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea

The synthesis of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea can be achieved through a straightforward nucleophilic addition reaction. This protocol is based on established methods for the synthesis of N,N'-disubstituted ureas.

Experimental Protocol: Synthesis

Materials:

  • Vanillylamine hydrochloride

  • Hexyl isocyanate

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of vanillylamine hydrochloride (1 equivalent) in anhydrous DCM, add triethylamine (2.2 equivalents) and stir the mixture at room temperature for 10 minutes.

  • Slowly add hexyl isocyanate (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In-Vitro Anticancer Activity Validation

A battery of in-vitro assays is essential to comprehensively assess the anticancer potential of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea. This should include evaluating its effect on cell viability, cell cycle progression, and the induction of apoptosis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer)

  • Complete cell culture medium

  • N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea (test compound)

  • Arvanil and Olvanil (comparator compounds)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound, comparator compounds, and positive control for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative IC50 Values (µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)PC-3 (Prostate Cancer)
N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]ureaTo be determinedTo be determinedTo be determined
ArvanilReported values varyReported values varyReported values vary
OlvanilReported values varyReported values varyReported values vary
DoxorubicinKnown IC50Known IC50Known IC50

Note: The IC50 values for Arvanil and Olvanil can be found in the scientific literature and should be cited accordingly. The data for the target compound will be generated through the execution of this protocol.

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhesion Overnight Adhesion seed_cells->adhesion add_compounds Add Test, Comparator & Control Compounds adhesion->add_compounds incubation Incubate for 24, 48, 72h add_compounds->incubation add_mtt Add MTT Solution incubation->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Cell Cycle Analysis

Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Flow cytometry with propidium iodide (PI) staining is a standard method for this analysis.

Experimental Protocol: Cell Cycle Analysis

Materials:

  • Cancer cells treated with the IC50 concentration of the test and comparator compounds for 24 hours.

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Comparative Cell Cycle Distribution (%)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle ControlBaselineBaselineBaselineBaseline
N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]ureaTo be determinedTo be determinedTo be determinedTo be determined
ArvanilTo be determinedTo be determinedTo be determinedTo be determined
OlvanilTo be determinedTo be determinedTo be determinedTo be determined

Diagram: Cell Cycle Analysis Workflow

Cell_Cycle_Workflow start Treat Cells with Compound (IC50) harvest Harvest Cells (Trypsinization) start->harvest wash_pbs1 Wash with PBS harvest->wash_pbs1 fix Fix in 70% Ethanol (-20°C) wash_pbs1->fix wash_pbs2 Wash with PBS fix->wash_pbs2 stain Resuspend in PI/RNase A Solution wash_pbs2->stain incubate Incubate in Dark (30 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze data Quantify Cell Cycle Phases (G0/G1, S, G2/M, Sub-G1) analyze->data

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Apoptosis Assay

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay using Annexin V and 7-Aminoactinomycin D (7-AAD) staining followed by flow cytometry is recommended.

Experimental Protocol: Apoptosis Assay

Materials:

  • Cancer cells treated with the IC50 concentration of the test and comparator compounds for 24 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and 7-AAD to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour.

Data Presentation: Comparative Apoptosis Induction (%)

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle ControlBaselineBaselineBaseline
N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]ureaTo be determinedTo be determinedTo be determined
ArvanilTo be determinedTo be determinedTo be determined
OlvanilTo be determinedTo be determinedTo be determined

Diagram: Apoptosis Detection Principle

Apoptosis_Principle cluster_cell_states Cell States viable Viable Cell (Annexin V-, 7-AAD-) early_apoptosis Early Apoptosis (Annexin V+, 7-AAD-) viable->early_apoptosis PS Translocation necrosis Necrotic Cell (Annexin V-, 7-AAD+) viable->necrosis Direct Membrane Damage late_apoptosis Late Apoptosis/Necrosis (Annexin V+, 7-AAD+) early_apoptosis->late_apoptosis Membrane Permeabilization

Caption: Principle of apoptosis detection using Annexin V and 7-AAD.

Interpreting the Results and Future Directions

The data generated from these experiments will provide a robust initial assessment of the in-vitro anticancer activity of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea.

  • Cell Viability: A low IC50 value compared to the comparator compounds will indicate potent cytotoxic activity.

  • Cell Cycle Analysis: Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) will provide insights into the mechanism of growth inhibition. An increase in the sub-G1 population is indicative of apoptosis.

  • Apoptosis Assay: A significant increase in the percentage of early and late apoptotic cells will confirm that the compound induces programmed cell death.

Should N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea demonstrate promising in-vitro activity, further investigations would be warranted. These could include:

  • Mechanism of Action Studies: Investigating the involvement of the TRPV1 receptor using specific agonists and antagonists. Western blotting can be used to analyze the expression of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

  • In-Vivo Studies: Evaluating the antitumor efficacy and toxicity of the compound in animal models of cancer.

  • Combination Studies: Assessing the potential synergistic effects of the compound when used in combination with standard chemotherapeutic agents.

By systematically following this guide, researchers can generate high-quality, reproducible data to validate the anticancer potential of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea and contribute to the development of novel cancer therapeutics.

References

  • Anticancer Activity of Natural and Synthetic Capsaicin Analogs - PMC - NIH. (n.d.).

Sources

Comparative

A Guide to the Orthogonal Cross-Validation of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea Using HPLC and NMR

In the rigorous landscape of pharmaceutical development, establishing the unambiguous identity, purity, and quality of a new chemical entity (NCE) is paramount. Regulatory bodies like the U.S. Food and Drug Administratio...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, establishing the unambiguous identity, purity, and quality of a new chemical entity (NCE) is paramount. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate comprehensive analytical characterization to ensure the safety and efficacy of drug substances.[1][2] This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the validation of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea.

We will move beyond a simple recitation of methods to explore the synergistic power of orthogonal cross-validation. This approach, which leverages two independent analytical techniques, is critical for building a robust and reliable data package.[3] By comparing the chromatographic purity assessment from HPLC with the structural and quantitative data from NMR, we create a self-validating system that provides a higher degree of confidence than either method could achieve alone.

The Role of High-Performance Liquid Chromatography (HPLC) in Purity Assessment

HPLC is a powerhouse in the pharmaceutical industry for separating, identifying, and quantifying compounds in a mixture.[4] Its principle relies on the differential partitioning of an analyte between a liquid mobile phase and a solid stationary phase.[5][6] For a molecule like N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea, which possesses both nonpolar (hexyl chain) and polar (urea, hydroxyl, methoxy groups) functionalities, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind the HPLC Method Development

The development of a robust HPLC method is not arbitrary; it is a series of logical decisions designed to achieve optimal separation and detection.

  • Stationary Phase Selection : A C18 (octadecyl) column is the workhorse for RP-HPLC and serves as the ideal starting point. Its long alkyl chains provide a nonpolar stationary phase that effectively retains the molecule through hydrophobic interactions with the hexyl group and the aromatic ring. This allows for separation from more polar or less polar impurities.

  • Mobile Phase Composition : A gradient elution using a mixture of water and an organic solvent like acetonitrile (ACN) or methanol is employed. A gradient is crucial for impurity profiling as it ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved into sharp peaks within a reasonable timeframe.

  • Mobile Phase Modifier : The inclusion of a small amount of acid, such as 0.1% formic acid or phosphoric acid, is critical. The phenolic hydroxyl group on the molecule can ionize at different pH values, leading to poor peak shape (tailing). The acid suppresses this ionization, ensuring a single, sharp, and symmetrical peak, which is essential for accurate quantification.

  • Detector Choice : The vanillin-derived aromatic ring in the molecule contains a strong chromophore. A UV-Visible detector set to a wavelength of approximately 278-280 nm provides excellent sensitivity for both the main compound and any structurally related impurities.

Experimental Protocol: HPLC Purity of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.[7][8]
  • Injection Volume: 10 µL.
  • UV Detection: 278 nm.
  • Gradient Program:
  • 0-2 min: 30% B
  • 2-15 min: 30% to 95% B
  • 15-18 min: 95% B
  • 18-18.1 min: 95% to 30% B
  • 18.1-22 min: 30% B (re-equilibration)

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Further dilute as needed for analysis.

3. Data Analysis:

  • Purity is determined using the area normalization method. The percentage purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve N-Hexyl-N'-...urea Inject Inject Sample (10 µL) Sample->Inject MobilePhase Prepare Mobile Phases A and B Separate Gradient Elution on C18 Column MobilePhase->Separate Inject->Separate Detect UV Detection (278 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Final Purity Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Representative HPLC Data
Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
13.4515.60.08Unknown Impurity
29.8219540.299.85N-Hexyl-N'-...urea
312.1113.70.07Unknown Impurity
Total 19569.5 100.00

The Power of NMR Spectroscopy for Structural and Quantitative Validation

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic compounds.[9][10][11] It provides atom-level information about the chemical environment, connectivity, and quantity of nuclei like ¹H and ¹³C. For N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea, NMR serves two critical functions: unambiguous structural confirmation and an independent, orthogonal measure of purity via quantitative NMR (qNMR).

Causality Behind the NMR Experimental Choices
  • ¹H NMR for Primary Structure : This is the first and most informative experiment. It confirms the presence of all proton-containing functional groups (hexyl chain, aromatic protons, methylenes, methoxy group, NH, and OH protons) and their relative numbers through integration. Spin-spin coupling patterns reveal which protons are adjacent to one another, allowing for complete assembly of the molecular structure.

  • ¹³C NMR for Carbon Skeleton : This experiment confirms the number of unique carbon atoms in the molecule, including the carbonyl carbon of the urea, which is a key identifying feature.

  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It is a polar aprotic solvent capable of dissolving the compound, and importantly, its exchangeable protons (NH and OH) are often observed as distinct, non-exchanging peaks, which aids in their assignment.

  • Quantitative NMR (qNMR) : For purity determination, qNMR offers an advantage over HPLC as it does not rely on a response factor.[12] Purity is calculated by comparing the integral of a known analyte signal to the integral of a signal from a certified internal standard of known weight and purity. A suitable standard (e.g., maleic acid) must be soluble in the same solvent, stable, and have signals that are in a clear region of the spectrum, away from any analyte signals.

Experimental Protocol: NMR Structural and Quantitative Analysis

1. Instrumentation:

  • NMR Spectrometer: Bruker AVANCE 400 MHz or equivalent.
  • Solvent: DMSO-d₆.
  • Internal Standard (for qNMR): Maleic Acid (Certified Reference Material).

2. Sample Preparation (for qNMR):

  • Accurately weigh ~20 mg of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea.
  • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
  • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.

3. Data Acquisition:

  • ¹H NMR: Acquire with a sufficient relaxation delay (e.g., D1 = 30s for qNMR) to ensure full magnetization recovery for accurate integration.
  • ¹³C NMR: Acquire using a standard proton-decoupled pulse program.

4. Data Analysis:

  • Structural Elucidation: Assign all peaks in the ¹H and ¹³C spectra based on chemical shift, integration, and multiplicity.
  • qNMR Purity Calculation: Use the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, M = Molar mass, W = Weight, P = Purity of the standard.
NMR Analysis Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis WeighSample Accurately Weigh Analyte & Standard Dissolve Dissolve in DMSO-d6 WeighSample->Dissolve AcquireH1 Acquire 1H NMR (Quantitative Params) Dissolve->AcquireH1 AcquireC13 Acquire 13C NMR Dissolve->AcquireC13 Assign Assign Structure AcquireH1->Assign Calculate Calculate Purity (qNMR) AcquireH1->Calculate AcquireC13->Assign Report Structural & Purity Report Assign->Report Calculate->Report

Caption: Workflow for NMR structural and quantitative analysis.

Representative NMR Data (¹H NMR in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.85s1HAr-OH
6.82d1HAr-H
6.75s1HAr-H
6.68d1HAr-H
6.15t1HCH₂-NH -CO
5.95t1HCO-NH -CH₂
4.10d2HAr-CH ₂-NH
3.72s3HO-CH
2.95q2HNH-CH ₂-(CH₂)₄
1.38m2HCH₂-CH ₂-(CH₂)₃
1.25m6H(CH ₂)₃-CH₃
0.85t3H(CH₂)₅-CH

The Cross-Validation Nexus: Achieving Analytical Certainty

Cross-validation is the process where we critically compare the results from these two orthogonal methods to ensure they tell a consistent and coherent story.[13][14] This is a cornerstone of demonstrating method and data integrity.

The Logic of Cross-Validation

CrossValidation_Logic HPLC HPLC Analysis (Separation by Polarity) Purity_HPLC Purity (HPLC) 99.85% HPLC->Purity_HPLC Identity_HPLC Identity (by RT) Confirmed HPLC->Identity_HPLC NMR NMR Analysis (Structure & Molar Ratio) Purity_NMR Purity (qNMR) 99.7% NMR->Purity_NMR Identity_NMR Identity (Structure) Confirmed NMR->Identity_NMR Comparison Compare Results Purity_HPLC->Comparison Identity_HPLC->Comparison Purity_NMR->Comparison Identity_NMR->Comparison Conclusion High Confidence in Identity and Purity Comparison->Conclusion Results Correlate

Caption: Logical flow of cross-validating HPLC and NMR data.

Cross-Validation Protocol
  • Identity Confirmation : The definitive structure provided by the ¹H and ¹³C NMR assignments confirms that the major peak observed at 9.82 minutes in the HPLC chromatogram is, in fact, N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea.

  • Purity Comparison : The purity value from HPLC (e.g., 99.85%) is compared directly with the purity value from qNMR (e.g., 99.7%). A strong correlation between these two values, obtained from fundamentally different principles, provides very high confidence in the purity assessment.

  • Impurity Investigation : HPLC shows two minor impurities (0.08% and 0.07%). The ¹H NMR spectrum should be carefully examined for very small, unassigned peaks that integrate to a total of ~0.3% of the main species. If such peaks are present, it supports the HPLC finding. If they are not visible, it may indicate the impurities are non-proton containing or are below the NMR detection limit, reinforcing the need for both techniques.

Summary of Cross-Validation Data
ParameterHPLC ResultNMR ResultConclusion
Identity Retention time matches referenceSpectrum matches proposed structureConfirmed
Purity 99.85% (Area Normalization)99.7% (qNMR vs. Internal Std)Excellent Correlation
Impurities Two minor peaks detectedTrace signals consistent with ~0.3% impurity levelConsistent Findings

Conclusion

Neither HPLC nor NMR alone can provide the same level of analytical certainty as their combined, orthogonal application. HPLC excels at separating and quantifying impurities with high sensitivity, while NMR delivers an unambiguous structural confirmation and an independent, absolute measure of purity.

The cross-validation of data for N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea demonstrates a robust, self-validating analytical package. The strong agreement between the chromatographic purity and the quantitative NMR result, coupled with the definitive structural elucidation from NMR, provides the high-quality, trustworthy data required to meet stringent regulatory standards and advance a compound through the drug development pipeline with confidence. This synergistic approach embodies the principles of modern analytical lifecycle management as outlined by ICH Q14.[1][15]

References

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: NMR Spectroscopy Source: MSU Chemistry URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Orthogonal method in pharmaceutical product analysis Source: Alphalyse URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: FDA Guidelines for Analytical Method Validation | PDF Source: Scribd URL: [Link]

  • Title: FDA Guidance on analytical procedures and methods validation published Source: ECA Academy URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: FDA URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

  • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: sites@gsu URL: [Link]

  • Title: 1HNMR spectrometry in structural elucidation of organic compounds Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

  • Title: NMR Spectroscopy in Structural Analysis of Organic Compounds Source: AZoLifeSciences URL: [Link]

  • Title: Structural elucidation by NMR(1HNMR) Source: Slideshare URL: [Link]

  • Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Elevated Temperature HPLC: Principles and Applications to Small Molecules and Biomolecules Source: LCGC International URL: [Link]

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]

  • Title: (PDF) Elevated Temperature HPLC: Principles and Applications to Small Molecules and Biomolecules Source: ResearchGate URL: [Link]

  • Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews URL: [Link]

  • Title: Principle of HPLC | HPLC System Working Explained Source: Pharmaguideline URL: [Link]

  • Title: A Comprehensive Guide to HPLC: Principles, Applications, and Techniques Source: Maxi Scientific URL: [Link]

  • Title: Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System Source: Agilent Technologies URL: [Link]

  • Title: Cross-Validation of Bioanalytical Methods: When, Why and How? Source: Pharma IQ URL: [Link]

  • Title: Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances Source: PubMed URL: [Link]

  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PMC URL: [Link]

  • Title: Analytical Method Development and Validation Studies in Pharmaceutical Sciences Source: Allied Academies URL: [Link]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]

  • Title: qNMR for Purity Determination in Pharmaceuticals Source: RSSL URL: [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of N-alkyl-N'-vanillylureas

Publish Comparison Guide: Structure-Activity Relationship (SAR) of N-Alkyl-N'-Vanillylureas Executive Summary & Technical Rationale This guide provides an objective technical comparison of N-alkyl-N'-vanillylureas agains...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) of N-Alkyl-N'-Vanillylureas

Executive Summary & Technical Rationale

This guide provides an objective technical comparison of N-alkyl-N'-vanillylureas against the industry-standard TRPV1 agonist, Capsaicin (trans-8-methyl-N-vanillyl-6-nonenamide).

The development of urea analogs of capsaicin stems from the bioisosteric replacement of the labile amide bond ("Region B") with a urea linkage. This modification aims to modulate three critical parameters:

  • Hydrolytic Stability: Amides are susceptible to enzymatic cleavage by amidases. Ureas typically exhibit enhanced metabolic stability.

  • Conformational Flexibility: The urea moiety introduces an additional H-bond donor/acceptor site and alters the planarity and rotational freedom of the linker, affecting receptor binding affinity.

  • Potency & Efficacy: While the natural amide is potent (

    
     nM), specific urea and thiourea modifications have demonstrated the ability to retain or even enhance potency (e.g., Walpole's analogs) or shift the profile towards antagonism (e.g., Capsazepine).
    

This guide synthesizes data from pivotal SAR studies (notably Walpole et al. and Appendino et al.) to establish a decision framework for selecting between amide and urea scaffolds in TRPV1 modulator design.

Chemical Structure & Synthesis Logic

The pharmacophore of Vanilloids is classically divided into three regions:

  • Region A (Head): The Vanillyl group (4-hydroxy-3-methoxybenzyl). Essential for H-bonding with Tyr511 and Ser512 in the TRPV1 pocket.

  • Region B (Linker): The polar connection. Naturally an Amide . In this study, a Urea .

  • Region C (Tail): Lipophilic alkyl chain. Critical for interaction with the hydrophobic channel pore.

Comparative Synthesis Workflow

The synthesis of urea analogs is operationally distinct from the amide coupling used for Capsaicin. The urea linkage is most efficiently installed via the reaction of vanillylamine with an alkyl isocyanate.

SynthesisWorkflow cluster_amide Standard Capsaicin Synthesis (Amide) cluster_urea Target Urea Synthesis A1 Vanillylamine (HCl salt) A3 Base (Et3N) DCM, 0°C A1->A3 A2 Acyl Chloride (R-COCl) A2->A3 A4 Capsaicin Analog (Amide Linker) A3->A4 U1 Vanillylamine (Free base) U3 Inert Solvent (THF/Toluene), RT U1->U3 U2 Alkyl Isocyanate (R-N=C=O) U2->U3 U4 N-Alkyl-N'-Vanillylurea (Urea Linker) U3->U4

Figure 1: Comparative synthetic routes. The urea formation (bottom) is an addition reaction with 100% atom economy regarding the reactants, avoiding the formation of HCl byproducts seen in amide coupling.

SAR & Pharmacological Performance

The following data compares the "B-Region" modifications. The critical finding from Walpole et al. establishes that while the amide is optimal for natural agonists, the thiourea and urea modifications can yield high potency if the lipophilic tail (Region C) is optimized (typically n-Octyl).

Comparative Potency Data (TRPV1 Agonism)
Compound ClassLinker (Region B)Tail (Region C)

(Ca2+ Influx)*
Relative PotencyStability Profile
Capsaicin Amide (-NHCO-)Nonenyl0.02 - 0.05

M
1.0 (Ref)Low (Amidase sensitive)
N-Vanillylurea Urea (-NHCONH-)n-Octyl0.20 - 0.50

M
~0.1xHigh (Protease resistant)
N-Vanillylthiourea Thiourea (-NHCSNH-)n-Octyl0.06

M
~1.0x Moderate (Oxidation risk)
Capsazepine Thiourea (Cyclic)PhenylethylAntagonist (

M)
N/AModerate

*Note: Values are approximate aggregates from Walpole et al. and subsequent validation studies using


 or Fluo-4 assays in DRG neurons.
Mechanistic Insight: The Hydrogen Bond Network

The lower potency of the open-chain Urea (Oxygen) compared to the Amide is often attributed to the disruption of the critical hydrogen-bonding network within the vanilloid binding pocket (S512/Y511). The urea group introduces an extra -NH- donor which may create steric clash or unfavorable solvation effects unless compensated by the higher lipophilicity of the sulfur atom in Thioureas .

SAR_Logic TRPV1 TRPV1 Binding Pocket (Transmembrane 3-4) Amide Amide (Capsaicin) 1 H-Donor / 1 H-Acceptor Optimal Geometry TRPV1->Amide Native Fit Urea Urea Analog 2 H-Donors / 1 H-Acceptor Altered Planarity TRPV1->Urea Steric/Polar Mismatch Thiourea Thiourea Analog High Lipophilicity Stronger VdW Interactions TRPV1->Thiourea Hydrophobic Compensation Outcome_Amide High Potency Metabolic Liability Amide->Outcome_Amide Outcome_Urea Moderate Potency High Metabolic Stability Urea->Outcome_Urea Outcome_Thiourea High Potency (Agonist) or Antagonist (if constrained) Thiourea->Outcome_Thiourea

Figure 2: Structure-Activity Relationship flow. The urea modification trades some potency for stability, while thiourea recovers potency through hydrophobic effects.

Detailed Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Protocol A: Synthesis of N-(4-hydroxy-3-methoxybenzyl)-N'-octylurea

Objective: Synthesize the urea bioisostere for testing.

  • Reagents:

    • Vanillylamine hydrochloride (1.0 eq)

    • Triethylamine (1.1 eq) - Only if using HCl salt

    • n-Octyl isocyanate (1.0 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Step 1: Suspend Vanillylamine HCl (190 mg, 1 mmol) in anhydrous THF (5 mL).

    • Step 2: Add Triethylamine (140

      
      L, 1 mmol) and stir for 10 min at Room Temperature (RT) to liberate the free amine.
      
    • Step 3: Add n-Octyl isocyanate (155 mg, 1 mmol) dropwise.

    • Step 4: Stir the reaction mixture at RT for 4 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).

    • Step 5: Concentrate in vacuo.

    • Step 6: Purify via flash column chromatography (Hexane/EtOAc gradient).

    • Yield: Expect 80-90% as a white solid.

Protocol B: TRPV1 Calcium Influx Assay (Fluo-4)

Objective: Quantify agonist potency (


).
  • Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK).

  • Reagents:

    • Fluo-4 AM (Calcium indicator)

    • Assay Buffer: HBSS + 20 mM HEPES (pH 7.4) + 1 mM

      
      .
      
    • Positive Control: Capsaicin (10 mM stock in DMSO).

  • Workflow:

    • Plating: Plate cells at 20,000 cells/well in 96-well black-wall plates (Poly-D-Lysine coated). Incubate 24h.

    • Dye Loading: Remove media. Add 100

      
      L Dye Loading Solution (4 
      
      
      
      M Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer). Incubate 45 min at 37°C.
    • Wash: Wash cells 3x with Assay Buffer to remove extracellular dye. Leave 100

      
      L buffer in wells.
      
    • Baseline: Measure fluorescence (Ex 490 nm / Em 525 nm) for 10s.

    • Injection: Inject 50

      
      L of 3x concentrated test compound (Urea analog) or Control (Capsaicin).
      
    • Measurement: Monitor fluorescence for 120s.

    • Analysis: Calculate

      
      . Plot Dose-Response curve to determine 
      
      
      
      .

References

  • Walpole, C. S., et al. (1993). "Analogues of capsaicin with agonist activity as novel analgesic agents; structure-activity studies. 2. The amide bond 'B-region'."[1] Journal of Medicinal Chemistry, 36(16), 2373-2380.[1] Link

  • Appendino, G., et al. (2005).[2] "Development of the first ultra-potent 'capsaicinoid' agonist at transient receptor potential vanilloid type 1 (TRPV1) channels and its therapeutic potential."[2] Journal of Pharmacology and Experimental Therapeutics, 312(2), 561-570. Link

  • Szallasi, A., & Blumberg, P. M. (1999).[3] "Vanilloid (Capsaicin) Receptors and Mechanisms." Pharmacological Reviews, 51(2), 159-212. Link

  • BenchChem Application Note. (2025). "Calcium Imaging Assay for Characterizing TRPV Channel Activation." Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea

Topic: N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists[1][2] [1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists[1][2]

[1]

Executive Safety Summary & Chemical Identity

N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea is a synthetic vanilloid analog .[1] Structurally, it replaces the amide linkage of natural capsaicin with a urea backbone while retaining the vanillyl "head" group responsible for TRPV1 receptor interaction.[1]

CRITICAL HAZARD ALERT: Due to its structural homology with Capsaicin and Nonivamide , this compound must be treated as a highly potent irritant and neuroactive agent . The hexyl chain increases lipophilicity, facilitating rapid dermal absorption, while the urea linkage provides chemical stability that resists standard enzymatic degradation.[1]

Physicochemical Profile & Hazard Classification
PropertyCharacteristicOperational Implication
Chemical Class Vanillyl Urea / PhenylureaHigh potency TRPV1 modulator.[1]
Physical State Crystalline Solid (White/Off-white)High risk of aerosolization (dust) during weighing.[1]
Solubility Lipophilic (Soluble in DMSO, Ethanol)Do not use water for primary spill cleanup; spreads contamination.[1]
Primary Hazards Acute Irritant (Resp/Skin/Eye), NeurotoxicCauses severe burning sensation; respiratory sensitizer.[1]
RCRA Status Characteristic Hazardous WasteNot explicitly P-listed, but must be managed as Toxic Organic Waste .

Immediate Spill Response Protocol

Objective: Containment without aerosol generation. Do not attempt to sweep dry powder.[2]

Step 1: Personnel Protection (The "Double-Barrier" Rule)

Before approaching a spill, verify PPE.[1] The lipophilic nature of the hexyl tail requires enhanced dermal protection.

  • Respiratory: N95 minimum; P100/HEPA respirator recommended for powders >100 mg.

  • Dermal: Double nitrile gloves (0.11 mm min). The outer glove must be changed immediately upon contamination.

  • Ocular: Chemical splash goggles (Safety glasses are insufficient for vanilloid dust).[1]

Step 2: Containment & Cleanup[2][3][4][5]
  • Isolate: Evacuate the immediate 3-meter radius. Mark the zone.

  • Dampen: Gently cover the powder spill with a paper towel soaked in vegetable oil or polyethylene glycol (PEG) .

    • Why? Water is ineffective due to low solubility. Oil solubilizes the urea analog and prevents dust clouds.

  • Collect: Scoop the oil-soaked towels and waste into a wide-mouth HDPE jar.

  • Decontaminate Surface: Wash the surface with 60% Ethanol or Isopropanol to solubilize residues, followed by a soap and water rinse.

  • Final Check: Verify no residual burning sensation is detected in the air (sensory check).

Waste Segregation & Disposal Workflows

A. Solid Waste (Pure Substance & Contaminated Debris)

Directive: Never dispose of in regular trash.

  • Primary Container: Place substance/debris in a clear polyethylene bag (4 mil).

  • Secondary Container: Seal the bag inside a rigid, screw-top container (HDPE).

  • Labeling: Must read "Hazardous Waste - Toxic Organic Solid - Vanilloid Urea." [1]

  • Disposal Path: High-Temperature Incineration (Destruction Efficiency >99.99%).[1]

B. Liquid Waste (Mother Liquor / HPLC Effluent)

Directive: strictly NO DRAIN DISPOSAL .

  • Segregation:

    • If solvent is DCM/Chloroform : Segregate into Halogenated Organic Waste.

    • If solvent is DMSO/Methanol/Ethanol : Segregate into Non-Halogenated Organic Waste.

  • Compatibility: Urea derivatives are generally stable but avoid mixing with strong nitrating agents (potential for nitro-urea formation) or strong acids (hydrolysis risk).[1]

C. Chemical Deactivation (Not Recommended)[1]
  • Advisory: While strong oxidizers (Chromic acid/Bleach) can degrade the phenol ring, the reaction is exothermic and can generate toxic chlorophenol byproducts.[1] Incineration is the only validated method for complete destruction.

Decision Logic for Disposal (Visualization)

The following diagram outlines the mandatory decision tree for disposing of N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea.

DisposalProtocol Start Waste Generated: N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder / Debris StateCheck->IsSolid IsLiquid Liquid Solution (DMSO, MeOH, HPLC Waste) StateCheck->IsLiquid Bagging Double Bag (4 mil poly) + Rigid Outer Container IsSolid->Bagging LabelSolid Label: 'Toxic Organic Solid' (Do Not Compact) Bagging->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration LabelSolid->Incineration SolventCheck Check Solvent Base IsLiquid->SolventCheck NoDrain CRITICAL: NO DRAIN DISPOSAL IsLiquid->NoDrain Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (Ethanol, DMSO, Water) SolventCheck->NonHalo Halo->Incineration Stream A NonHalo->Incineration Stream B

Figure 1: Decision matrix for segregating Vanilloid Urea waste streams. Note the strict prohibition of drain disposal for liquid fractions.

Regulatory & Compliance Context

US EPA (RCRA) Considerations

While this specific urea analog may not have a unique P-list or U-list citation, it falls under the "Generator Knowledge" clause (40 CFR 262.11).[1]

  • Determination: The generator must determine if the waste exhibits toxicity characteristics. Given the vanilloid structure, it must be classified as Toxic for disposal purposes to prevent environmental release.

  • Empty Containers: Containers that held P-listed equivalents (like pure Capsaicin) are considered acute hazardous waste.[1][2] Treat empty bottles of this analog as hazardous waste; do not triple rinse and trash.

Storage Incompatibilities
  • Oxidizers: Store away from perchlorates and nitrates. The phenolic moiety is susceptible to oxidation.

  • Acids/Bases: Prolonged exposure to strong acids/bases may hydrolyze the urea linkage, releasing the hexyl amine and the vanillyl amine, both of which remain toxic/irritant.[1]

References

  • BenchChem. (2025).[2] Proper Disposal and Handling of Capsaicin: A Laboratory Safety Guide. Retrieved from

  • Washington State University (WSU). (2025).[1] Safety Operating Guide: Capsaicin and Vanilloids. Retrieved from

  • US Environmental Protection Agency (EPA). (2025). RCRA Orientation Manual: Hazardous Waste Generator Regulations. Retrieved from

  • National Institutes of Health (NIH) PubChem. (2025).[1] Compound Summary: Vanilloid Analogs and Urea Derivatives. Retrieved from

Sources

Handling

Personal protective equipment for handling N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea

Technical Safety Guide: Handling N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea Executive Summary & Chemical Context This guide outlines the safety protocols for N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea . S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Handling N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea

Executive Summary & Chemical Context

This guide outlines the safety protocols for N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea . Structurally, this compound is a vanilloid urea , a synthetic analog of natural capsaicinoids.[1]

  • Chemical Logic: It retains the vanillyl headgroup (responsible for TRPV1 receptor binding) but replaces the natural amide linkage with a urea moiety and utilizes a hexyl tail.[1]

  • Hazard Classification: While specific toxicological data may be limited for this research chemical, Structure-Activity Relationship (SAR) analysis dictates it must be handled as a High-Potency TRPV1 Modulator .[1]

  • Primary Risks: Severe mucous membrane irritation, respiratory sensitization, and potential neurogenic inflammation (burning sensation) upon contact.[1]

Risk Assessment & Hazard Profiling

As a research scientist, you must treat this compound not just as a chemical irritant, but as a pharmacologically active agent.[1]

Hazard DomainRisk Analysis (SAR-Based)Mechanism of Action
Inhalation High Risk. The vanillyl headgroup is a potent sternutator (induces sneezing/coughing) and respiratory irritant.[1]Activation of TRPV1 channels in the airway epithelium and sensory nerves.
Dermal Moderate to High Risk. Lipophilic nature facilitates transdermal absorption.Urea linkage may alter metabolic stability compared to amides, potentially prolonging local effects.
Ocular Severe Risk. Direct contact with solids or aerosols can cause debilitating pain and blepharospasm.Immediate nociceptor activation.
Solubility Logistical Hazard. Likely requires DMSO or Ethanol for solubilization.These solvents act as carriers, significantly increasing the rate of skin permeation.

Personal Protective Equipment (PPE) Matrix

The choice of PPE depends heavily on the physical state of the compound (Solid vs. Solvated).[1] Standard nitrile gloves are often insufficient when this compound is dissolved in organic solvents.

PPE Decision Logic

PPE_Decision_Tree Figure 1: PPE Selection Logic based on Physical State. Note the escalation for solutions. Start Start: Determine Physical State State_Solid Solid / Powder Start->State_Solid State_Liquid Solution (DMSO/EtOH) Start->State_Liquid Resp_Solid Respiratory: N95 or P100 (if outside hood) State_Solid->Resp_Solid Resp_Liquid Respiratory: Fume Hood REQUIRED (Vapor Risk) State_Liquid->Resp_Liquid Skin_Solid Dermal: Single Nitrile (4-6 mil) + Lab Coat Resp_Solid->Skin_Solid Skin_Liquid Dermal: Double Gloving or Laminate (Prevent Solvent Permeation) Resp_Liquid->Skin_Liquid

Detailed Specifications
Protection ZoneSolid Handling (Weighing)Solution Handling (in DMSO/Ethanol)
Respiratory P100 / N95 Mask (if weighing outside a hood is unavoidable).[1] Ideally, use a Powder Containment Hood .Chemical Fume Hood (Face velocity: 80–100 fpm). Do NOT rely on masks for solvent vapors.
Hand Protection Single Nitrile Gloves (4 mil minimum).Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[2] Outer: Silver Shield/Laminate (if high concentration) OR thick Nitrile (8 mil).Reason: DMSO permeates standard nitrile in <10 mins.[1]
Eye Protection Chemical Safety Goggles (indirect vent). Safety glasses are insufficient for fine powders.Chemical Safety Goggles + Face Shield if volumes >50mL.
Body Lab coat (buttoned to neck), long pants, closed-toe shoes.[1]Chemical-resistant apron if handling stock solutions.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Solubilization

Objective: To prepare a stock solution without generating airborne dust or contaminating the balance.

  • Static Control: Vanilloid ureas are often "fluffy" organic solids prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.

  • The "Sandwich" Method:

    • Place a weighing boat on the balance.

    • Tare.[3]

    • Add the compound.

    • Crucial: Cover the weighing boat with a second boat or Parafilm before removing it from the balance enclosure to transport it to the fume hood.

  • Solvent Addition:

    • Move the solid to the fume hood.

    • Add the solvent (e.g., DMSO) gently down the side of the vial to avoid displacing powder.

    • Note: The urea linkage is generally stable, but avoid strong acids/bases which may hydrolyze the urea over time.[1]

Protocol B: Decontamination of Spills

Causality: Water alone is ineffective due to the lipophilicity of the hexyl tail and vanillyl group.

  • Solid Spill: Do not dry sweep. Cover with wet paper towels (water/detergent mix) to suppress dust, then wipe up.

  • Solution Spill:

    • Absorb with vermiculite or spill pads.

    • Wash Step 1: Clean surface with 70% Ethanol (to solubilize the lipophilic residues).[1]

    • Wash Step 2: Follow with a soap/water wash (to remove the ethanol and remaining surfactants).[1]

Emergency Response

  • Ocular Contact: Flush immediately for 15 minutes .[3][4][5] Do not rub. The burning sensation (TRPV1 activation) will be intense; reassurance is key.[1]

  • Skin Contact:

    • Do NOT use hot water (opens pores, increases pain via TRPV1 sensitization).[1]

    • Do NOT use pure alcohol (may spread the compound).

    • Action: Wash with copious amounts of cool, soapy water or a polyethylene glycol (PEG)-based skin cleanser if available.[1] Apply a cold compress to reduce neurogenic inflammation.

Waste Disposal & Inactivation

Waste StreamDisposal MethodRationale
Solid Waste High-Temperature Incineration.Urea derivatives are organic and fully combustible.
Liquid Waste Segregated Solvent Waste (Halogenated vs. Non-Halogenated).Do not pour down the drain. The compound is bioactive.[6]
Contaminated Sharps Rigid Sharps Container -> Incineration.Prevents accidental injection of potent modulators.

References

  • PubChem. (n.d.).[7] Compound Summary: Urea Derivatives and Vanilloids. National Library of Medicine. Retrieved February 26, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 26, 2026, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 26, 2026, from [Link][1]

Sources

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